N-[3-(trifluoromethyl)phenyl]oxan-4-amine
Descripción
BenchChem offers high-quality N-[3-(trifluoromethyl)phenyl]oxan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(trifluoromethyl)phenyl]oxan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-2-1-3-11(8-9)16-10-4-6-17-7-5-10/h1-3,8,10,16H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAQBBOPSIRPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Guide: Structural Profiling and Synthesis of N-[3-(trifluoromethyl)phenyl]oxan-4-amine
Executive Summary
N-[3-(trifluoromethyl)phenyl]oxan-4-amine (also known as N-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine) is a highly versatile secondary amine building block utilized extensively in modern medicinal chemistry. Combining the conformational rigidity and aqueous solubility of a tetrahydropyran (THP) ring with the lipophilic, metabolically stable profile of a 3-(trifluoromethyl)phenyl group, this scaffold is a privileged motif in the development of kinase inhibitors, GPCR ligands, and epigenetic modulators[1]. This guide provides a comprehensive technical breakdown of its physicochemical properties, structural logic, and a self-validating synthetic methodology.
Physicochemical Profiling & Structural Logic
Understanding the causality behind the physicochemical properties of this compound is critical for rational drug design. The molecule is engineered to balance lipophilicity with aqueous solubility, ensuring optimal ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
Quantitative Physicochemical Data
Table 1: Summary of key molecular properties and their pharmacological impact.
| Property | Value | Causality / Pharmacological Impact |
| Molecular Formula | C12H14F3NO | Defines the core scaffold framework. |
| Molecular Weight | 245.24 g/mol | Highly ligand-efficient; leaves ample molecular weight budget for further functionalization without violating Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 1 (-NH-) | The secondary amine acts as a critical H-bond donor, often utilized for anchoring to kinase hinge regions or target protein backbones. |
| Hydrogen Bond Acceptors | 2 (-O-, -F) | The THP oxygen acts as a weak H-bond acceptor, improving aqueous solubility compared to a standard carbocyclic analog. |
| Estimated pKa | ~4.5 - 5.0 | The parent 3-(trifluoromethyl)aniline has a pKa of 3.49[2]. Alkylation to a secondary amine shifts the pKa to ~4.8 (analogous to N-methylaniline[3]). This ensures the molecule is predominantly unprotonated at physiological pH (7.4), maximizing passive membrane permeability. |
Mechanistic Structural Breakdown
-
The 3-Trifluoromethyl (-CF3) Group: The highly electronegative fluorine atoms withdraw electron density from the phenyl ring, lowering the pKa of the adjacent amine[2]. Furthermore, the -CF3 group blocks cytochrome P450-mediated oxidation at the meta-position, significantly enhancing the compound's metabolic half-life.
-
The Tetrahydropyran (THP) Ring: Replacing a standard cyclohexyl ring with a THP ring introduces an oxygen heteroatom that lowers the overall LogP by approximately 1.0 unit. This subtle bioisosteric replacement prevents the molecule from becoming excessively "greasy," thereby mitigating off-target toxicity and improving oral bioavailability.
Pharmacophoric contributions of the structural components in the target molecule.
Synthetic Methodology: Reductive Amination
The most robust and scalable method for synthesizing N-[3-(trifluoromethyl)phenyl]oxan-4-amine is via the reductive amination of tetrahydro-4H-pyran-4-one with 3-(trifluoromethyl)aniline[1].
Reaction Causality & Reagent Selection
-
Solvent & Acid Catalyst: 1,2-Dichloroethane (DCE) is utilized as the solvent alongside glacial acetic acid (AcOH). The AcOH provides the optimal mildly acidic environment (pH ~4-5) required to protonate the ketone carbonyl, enhancing its electrophilicity. If the pH drops too low, the weakly basic aniline (pKa 3.49[2]) becomes fully protonated, destroying its nucleophilicity.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice. Unlike sodium borohydride (NaBH4), which would prematurely reduce the starting ketone to tetrahydropyran-4-ol, NaBH(OAc)3 is sterically hindered and electron-deficient. It selectively reduces the transient iminium ion without reacting with the ketone at room temperature.
Workflow for the reductive amination synthesis of N-[3-(trifluoromethyl)phenyl]oxan-4-amine.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction is proceeding mechanistically as intended.
Step 1: Imine Formation
-
Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.
-
Dissolve 3-(trifluoromethyl)aniline (1.61 g, 10.0 mmol) and tetrahydro-4H-pyran-4-one (1.05 g, 10.5 mmol) in anhydrous 1,2-dichloroethane (30 mL).
-
Add glacial acetic acid (0.72 g, 12.0 mmol) dropwise.
-
In-Process Control: Stir the reaction mixture at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 8:2). The formation of a less polar spot indicates successful Schiff base (imine) generation.
Step 2: Selective Hydride Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes to control the mild exothermic release. 7. Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. 8. In-Process Control: Analyze via LC-MS. The disappearance of the imine mass and the appearance of the target mass (m/z [M+H]+ = 246.1) confirms complete reduction.
Step 3: Workup and Purification 9. Quench the reaction by slowly adding saturated aqueous NaHCO3 (30 mL) until gas evolution ceases. Causality: This neutralizes the acetic acid and hydrolyzes any unreacted borohydride species. 10. Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3 × 20 mL). 11. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford N-[3-(trifluoromethyl)phenyl]oxan-4-amine as a clear, viscous oil.
Applications in Drug Discovery
Once synthesized, this secondary amine serves as a highly modular nucleophile. It can be further functionalized via palladium-catalyzed Buchwald-Hartwig cross-coupling or acylation to generate complex tertiary amines or amides. Such transformations have been pivotal in the synthesis of small-molecule epigenetic inhibitors and targeted anticancer therapeutics[1]. The unique combination of the THP ring and the CF3-phenyl group ensures that downstream candidates maintain an optimal balance of target affinity and pharmacokinetic stability.
References
-
PubChem. "3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375". National Center for Biotechnology Information. URL:[Link]
-
Sharma, R., et al. "Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics". Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. URL:[Link]
Sources
N-[3-(trifluoromethyl)phenyl]oxan-4-amine receptor binding affinity assays
An In-Depth Technical Guide to Receptor Binding Affinity Assays for Novel Chemical Entities: A Case Study with N-[3-(trifluoromethyl)phenyl]oxan-4-amine
Introduction: The Challenge of the Unknown Ligand
In drug discovery, the journey of a novel chemical entity (NCE) from synthesis to potential therapeutic begins with understanding its fundamental interactions with biological systems. A molecule like N-[3-(trifluoromethyl)phenyl]oxan-4-amine, a structurally distinct entity, represents a universe of therapeutic possibilities, but also a significant challenge. Its efficacy, selectivity, and potential side effects are all dictated by which proteins it binds to and with what affinity. This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals on how to elucidate the binding profile of such an NCE using receptor binding affinity assays. We will move beyond rote protocol-following to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
Part 1: Foundational Principles of Receptor-Ligand Interactions
At the heart of pharmacology lies the interaction between a ligand (the drug or compound) and its receptor. These interactions are governed by the Law of Mass Action, which states that the rate of a chemical reaction is directly proportional to the product of the activities or concentrations of the reactants. In a binding assay, this dynamic reaches a state of equilibrium.
The key parameters we aim to determine are:
-
Dissociation Constant (Kd): This represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. It is an inverse measure of affinity; a lower Kd signifies a higher binding affinity.
-
Maximum Binding Capacity (Bmax): This indicates the total concentration of receptors in the sample, providing a measure of receptor density.
-
Inhibitory Constant (Ki): For an unlabeled compound (our NCE), the Ki is its dissociation constant for binding to the receptor. It is a true measure of affinity, independent of assay conditions, and is typically calculated from its IC50 value.
-
Half-Maximal Inhibitory Concentration (IC50): This is the concentration of the unlabeled test compound required to displace 50% of the specific binding of a labeled ligand. Unlike Ki, the IC50 value can be influenced by the concentration and affinity of the labeled ligand used in the assay.
Part 2: Strategic Assay Design for NCE Characterization
Characterizing an unknown like N-[3-(trifluoromethyl)phenyl]oxan-4-amine requires a multi-step approach. We cannot simply test its affinity without first establishing a robust and validated assay system. The two primary types of radioligand binding assays are indispensable for this task: saturation and competition assays.
Saturation Binding Assays: Characterizing the System
Before testing our NCE, we must first characterize the receptor population in our biological sample (e.g., cell membranes, tissue homogenates). A saturation assay achieves this by incubating the sample with increasing concentrations of a high-affinity radioligand specific for the target receptor.
The goals are to determine the radioligand's Kd and the sample's Bmax. This validates that the receptor system is behaving as expected and provides critical parameters for designing the subsequent competition assay. Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from total binding. When plotted, the specific binding data should reveal a saturable, hyperbolic curve.
Competition Binding Assays: Determining the NCE's Affinity (Ki)
This is the pivotal experiment for our NCE. In this assay, the biological sample is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound, N-[3-(trifluoromethyl)phenyl]oxan-4-amine. Our NCE will compete with the radioligand for binding to the receptor. As the concentration of the NCE increases, it will displace more of the radioligand, leading to a decrease in measured radioactivity.
The resulting data are plotted as percent specific binding versus the log concentration of the NCE, generating a sigmoidal dose-response curve from which the IC50 is determined. This IC50 is then converted to the absolute inhibitory constant (Ki) using the Cheng-Prusoff equation , a critical step that corrects for the influence of the radioligand's concentration and affinity.
Part 3: Detailed Experimental Protocols
The following protocols are detailed frameworks. Researchers must optimize incubation times, temperatures, and buffer components for their specific receptor-ligand system.
Protocol 1: Cell Membrane Preparation
A high-quality membrane preparation is the foundation of a reliable binding assay.
-
Cell Culture: Culture cells expressing the target receptor to a high density (e.g., HEK293 cells transfected with the human Dopamine D2 receptor).
-
Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation step to remove cytosolic contaminants.
-
Final Preparation: Resuspend the final pellet in a suitable assay buffer. Determine the total protein concentration using a standard method like the Bradford or BCA assay. Store membrane aliquots at -80°C.
Protocol 2: Competition Binding Assay Workflow
This protocol outlines the steps to determine the Ki of N-[3-(trifluoromethyl)phenyl]oxan-4-amine for a hypothetical target receptor.
-
Assay Preparation: Prepare a dilution series of N-[3-(trifluoromethyl)phenyl]oxan-4-amine (e.g., 10 µM to 0.1 nM) in the chosen assay buffer.
-
Reaction Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Assay Buffer + Radioligand + Membrane Preparation.
-
Non-specific Binding (NSB): Assay Buffer + Radioligand + High concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for the D2 receptor) + Membrane Preparation.
-
Test Compound: Assay Buffer + Radioligand + Dilution of N-[3-(trifluoromethyl)phenyl]oxan-4-amine + Membrane Preparation.
-
-
Initiate Reaction: Add the membrane preparation to all wells to start the binding reaction. The final concentration of the radioligand should be approximately equal to its Kd value, as determined from a prior saturation assay.
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter or a beta counter. The counts are expressed as counts per minute (CPM) or disintegrations per minute (DPM).
Part 4: Data Analysis and Visualization
-
Calculate Percent Specific Binding:
-
First, determine the average specific binding for the "Total Binding" wells: Specific Binding = (Average Total CPM) - (Average NSB CPM). This represents 100% binding.
-
For each concentration of the NCE, calculate the specific binding: Test CPM - Average NSB CPM.
-
Convert this to a percentage of the maximum specific binding: % Specific Binding = [(Test CPM - NSB CPM) / (Total CPM - NSB CPM)] * 100.
-
-
Non-linear Regression: Plot the % Specific Binding against the log concentration of N-[3-(trifluoromethyl)phenyl]oxan-4-amine. Use a non-linear regression model (specifically, a "log(inhibitor) vs. response -- Variable slope (four parameters)" fit) in software like GraphPad Prism to determine the IC50 value. The curve should be sigmoidal.[1]
-
Calculate Ki using the Cheng-Prusoff Equation: Convert the experimentally-derived IC50 to the affinity constant Ki.[2] The equation is:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation assay).
This equation corrects for the competitive interaction between your NCE and the radioligand, providing a true measure of the NCE's affinity.[2][3]
-
Data Presentation
Quantitative results should be summarized for clarity.
| Parameter | Value | Description |
| Radioligand Used | [³H]-Spiperone | Specific for the hypothetical D2 receptor target. |
| Radioligand [L] | 1.5 nM | Concentration used in the competition assay. |
| Radioligand Kd | 1.2 nM | Affinity of the radioligand, from saturation assay. |
| NCE IC50 | 45.2 nM | Concentration of NCE causing 50% inhibition. |
| NCE Ki | 19.2 nM | Calculated affinity constant of the NCE. |
Visualization of Workflows
Diagrams are essential for illustrating complex experimental and logical flows.
Caption: Relationship between IC50, Ki, and Assay Parameters.
Part 5: Assay Validation and Trustworthiness
For any data to be trustworthy, the assay itself must be validated. Key considerations include:
-
Equilibrium: Ensure the incubation time is sufficient for the binding reaction to reach equilibrium. This can be tested in kinetic experiments measuring association and dissociation rates. [4]* Reproducibility: Assays should be highly reproducible, with low intra- and inter-assay variability. Including quality control samples with known affinity in each run can monitor performance. [5]* Specificity: The non-specific binding should be as low as possible, ideally less than 30% of the total binding. [6]This confirms that the majority of the signal comes from the specific ligand-receptor interaction.
-
Data Integrity: The competition curve should have a Hill slope close to -1.0. [1]A significantly different slope may suggest complex binding mechanisms (e.g., cooperativity or multiple binding sites) that require further investigation.
By adhering to these principles, the data generated for N-[3-(trifluoromethyl)phenyl]oxan-4-amine will not only be a set of numbers but a reliable, validated profile of its interaction with a given target, forming a solid foundation for further drug development efforts.
References
-
Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Competitive Ligand Binding Assay. Mtoz Biolabs. [Link]
-
Radioligand binding methods: practical guide and tips. National Library of Medicine. [Link]
-
Radioligand binding assays. Bio-protocol. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]
-
Competitive Binding Data with One Class of Receptors. GraphPad. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]
-
The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. LinkedIn. [Link]
Sources
- 1. Lesson 5 [pdg.cnb.uam.es]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. swordbio.com [swordbio.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
molecular weight and exact mass of N-[3-(trifluoromethyl)phenyl]oxan-4-amine
An In-depth Technical Guide to the Molecular Weight and Exact Mass of N-[3-(trifluoromethyl)phenyl]oxan-4-amine
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. N-[3-(trifluoromethyl)phenyl]oxan-4-amine is a compound of interest, emblematic of structures explored in medicinal chemistry for their potential therapeutic applications. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the oxane and phenyl rings provide a scaffold for diverse biological interactions.[1] Accurate determination of its molecular weight and exact mass is not a mere formality; it is the foundational step for confirming its identity, ensuring purity, and enabling its journey through the development pipeline.
This guide provides an in-depth exploration of the theoretical principles and practical methodologies for determining the . It is designed for researchers, scientists, and drug development professionals, offering both conceptual clarity and actionable, field-proven protocols.
Chemical Identity and Structure
To embark on any analysis, we must first define the molecule. N-[3-(trifluoromethyl)phenyl]oxan-4-amine consists of a central oxane (tetrahydropyran) ring linked via an amine group to a phenyl ring substituted with a trifluoromethyl group at the meta-position.
-
Chemical Formula: C₁₂H₁₄F₃NO
-
Synonyms: N-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine
-
Core Scaffolds: Tetrahydropyran, 3-(Trifluoromethyl)aniline
Caption: Chemical structure of N-[3-(trifluoromethyl)phenyl]oxan-4-amine.
Conceptual Distinction: Molecular Weight vs. Exact Mass
Understanding the difference between molecular weight (also known as average molecular mass) and exact mass is critical for interpreting analytical data correctly.
-
Molecular Weight (Average Mass): This is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule.[2] It is calculated using the standard atomic weight of each element as found on the periodic table. This value is typically used in stoichiometry and for preparing solutions of a specific molarity. It is an averaged value and is not representative of any single molecule.
-
Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ¹⁹F).[3] This value corresponds to a specific, single isotopic composition and is the value measured by high-resolution mass spectrometry. It is a crucial parameter for confirming the elemental formula of a compound.
Determination of Molecular Weight
The molecular weight provides a macroscopic view of the compound's mass, essential for bulk chemical handling.
Theoretical Calculation
Molecular weight is calculated by summing the standard atomic weights of all constituent atoms.[2]
For C₁₂H₁₄F₃NO :
-
Carbon (C): 12 × 12.011 u = 144.132 u
-
Hydrogen (H): 14 × 1.008 u = 14.112 u
-
Fluorine (F): 3 × 18.998 u = 56.994 u
-
Nitrogen (N): 1 × 14.007 u = 14.007 u
-
Oxygen (O): 1 × 15.999 u = 15.999 u
-
Total Molecular Weight = 245.244 g/mol
Experimental Approaches
While mass spectrometry is the dominant technique today, other methods exist for determining molecular weight, particularly in solution.
Diffusion-Ordered NMR Spectroscopy (DOSY): This powerful NMR technique separates the signals of different species in a mixture based on their diffusion coefficients, which are related to molecular size and shape.[4] By using an internal standard or an external calibration curve, the diffusion coefficient can be correlated to the molecular weight.[5] This method is particularly valuable for analyzing mixtures and determining the size of molecules in their native solution state without ionization.[4][5]
Determination of Exact Mass
The determination of exact mass is the gold standard for confirming the elemental composition of a synthesized molecule. High-resolution mass spectrometry (HRMS) is the indispensable tool for this purpose.[6]
Theoretical Calculation (Monoisotopic Mass)
The exact mass is calculated using the masses of the most abundant isotopes.
For ¹²C₁₂¹H₁₄¹⁹F₃¹⁴N¹⁶O :
-
Carbon (¹²C): 12 × 12.000000 u = 144.000000 u
-
Hydrogen (¹H): 14 × 1.007825 u = 14.109550 u
-
Fluorine (¹⁹F): 3 × 18.998403 u = 56.995209 u
-
Nitrogen (¹⁴N): 1 × 14.003074 u = 14.003074 u
-
Oxygen (¹⁶O): 1 × 15.994915 u = 15.994915 u
-
Total Exact Mass = 245.102748 Da
Experimental Measurement: High-Resolution Mass Spectrometry
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions.[7] For determining exact mass, a high-resolution instrument, such as a Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, is required.[3][8] These instruments can measure m/z values to three or four decimal places, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.
Caption: Experimental workflow for exact mass determination by HRMS.
Experimental Protocol: Exact Mass Determination by ESI-TOF MS
This protocol outlines a self-validating system for the robust determination of the exact mass of N-[3-(trifluoromethyl)phenyl]oxan-4-amine.
1. Objective: To experimentally measure the exact mass of the target compound and confirm its elemental formula, C₁₂H₁₄F₃NO.
2. Materials & Instrumentation:
-
Sample: N-[3-(trifluoromethyl)phenyl]oxan-4-amine, synthesized and purified.
-
Instrumentation: A high-resolution Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Reagents: HPLC-grade methanol, acetonitrile, water, and formic acid. A suitable calibration standard for the mass spectrometer.
3. Procedure:
-
Step 1: Mass Spectrometer Calibration.
-
Causality: Instrument calibration is crucial for ensuring mass accuracy. A known calibration compound is infused to create a reference file against which the analyte's mass will be accurately measured.
-
Perform an external calibration of the TOF analyzer across the desired mass range (e.g., m/z 100-1000) according to the manufacturer's protocol.
-
-
Step 2: Sample Preparation.
-
Causality: The sample must be in a dilute solution compatible with the ESI source to ensure efficient ionization and prevent source contamination.
-
Prepare a stock solution of the compound in methanol at 1 mg/mL.
-
Create a dilute working solution (e.g., 1-10 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation to form the [M+H]⁺ ion in positive ion mode.
-
-
Step 3: Sample Analysis.
-
Causality: Direct infusion provides a steady stream of ions, allowing for signal averaging and a high-quality mass spectrum.
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum. The expected protonated molecule, [M+H]⁺, would have an exact mass of 245.102748 + 1.007825 (mass of H⁺) - 0.000549 (mass of e⁻) ≈ 246.1100 Da .
-
-
Step 4: Data Processing and Validation.
-
Causality: The acquired spectrum is processed to identify the peak corresponding to the protonated molecule and determine its precise m/z.
-
Process the acquired spectrum using the instrument's software.
-
Identify the monoisotopic peak for the [M+H]⁺ ion.
-
Compare the measured exact mass to the theoretical exact mass (246.1100 Da). The mass error, typically expressed in parts per million (ppm), should be less than 5 ppm for confident identification.
-
Formula for Mass Error: ( (Experimental Mass - Theoretical Mass) / Theoretical Mass ) * 10^6
-
Data Summary and Interpretation
The precise values derived from calculation and experimentation are best summarized for direct comparison.
| Parameter | Description | Calculated Value |
| Chemical Formula | The elemental composition of the molecule. | C₁₂H₁₄F₃NO |
| Molecular Weight | The weighted average mass of naturally occurring isotopes. | 245.244 g/mol |
| Exact Mass | The mass of the molecule with the most abundant isotopes. | 245.102748 Da |
| Expected Ion (ESI+) | The protonated molecule observed in positive ion mode MS. | [M+H]⁺ |
| Theoretical m/z of Ion | The calculated exact mass of the protonated molecule. | 246.1100 |
An experimental result yielding an m/z of, for example, 246.1105 would correspond to a mass error of approximately 2.0 ppm, providing very high confidence in the assigned elemental formula of C₁₂H₁₄F₃NO.
Conclusion
The determination of molecular weight and exact mass are distinct yet complementary analyses fundamental to the characterization of N-[3-(trifluoromethyl)phenyl]oxan-4-amine. While the calculated molecular weight is essential for stoichiometric purposes, it is the experimentally verified exact mass from high-resolution mass spectrometry that provides unequivocal confirmation of the compound's elemental composition. Adherence to rigorous, self-validating protocols, including proper instrument calibration and data interpretation, ensures the integrity of these foundational measurements, thereby underpinning the reliability of all subsequent research and development efforts.
References
-
Stoll, F., Gmeiner, P., & Zürn, C. (2022). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science, 13(23), 6844–6852. Available at: [Link][4][5]
-
Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. Available at: [Link]
-
Broad Institute. (n.d.). What is Mass Spectrometry? Available at: [Link][8]
-
Impact Analytical. (n.d.). Molecular Weight Determination. Available at: [Link][2]
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Stoll, F., Gmeiner, P., & Zürn, C. (2022). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. RSC Publishing. Available at: [Link][4]
-
Chemistry LibreTexts. (2022). 6.6: Exact Mass. Available at: [Link][3]
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Waters Corporation. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Available at: [Link]
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Wikipedia. (n.d.). Mass spectrometry. Available at: [Link][7]
-
RQM+. (2013). Molecular Weight Analysis: How to Measure MW? Available at: [Link]
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Preclinical In Vitro Toxicity Profiling of N-[3-(trifluoromethyl)phenyl]oxan-4-amine: A Mechanistic Evaluation Guide
Executive Summary
As a Senior Application Scientist overseeing preclinical safety pharmacology, I approach the toxicological profiling of novel chemical entities not merely as a regulatory checklist, but as a mechanistic investigation. N-[3-(trifluoromethyl)phenyl]oxan-4-amine (often handled as a hydrochloride salt) is a synthetic intermediate characterized by a secondary amine linkage bridging a lipophilic trifluoromethylphenyl group and an aliphatic oxane (tetrahydropyran) ring[1].
While the trifluoromethyl (-CF3) group is generally metabolically inert, the overall topology of this molecule presents specific structural alerts. This whitepaper establishes a self-validating, highly rigorous in vitro testing paradigm designed specifically to address the cardiotoxic, hepatotoxic, and genotoxic liabilities inherent to this class of fluorinated basic amines.
Structural Toxicology & Mechanistic Rationale
Before initiating any in vitro assay, we must analyze the molecule's pharmacophore to predict its behavior in biological systems.
-
The hERG Liability: The combination of a basic secondary amine flanked by a lipophilic aromatic ring and an aliphatic ring is a classic structural alert. This topology perfectly fits the pharmacophore for off-target binding within the hydrophobic inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel ()[2].
-
Metabolic Bioactivation: The secondary amine is highly susceptible to CYP450-mediated N-dealkylation in the liver. Cleavage at this site releases 3-(trifluoromethyl)aniline . Anilines are notorious toxicophores; they undergo CYP1A2/CYP3A4-mediated N-hydroxylation to form reactive electrophiles that induce hepatotoxicity, methemoglobinemia, and DNA damage.
Fig 1. CYP450-mediated N-dealkylation pathway and bioactivation of the aniline toxicophore.
Cardiotoxicity: hERG Channel Inhibition Profiling
Causality & Rationale: Basic amines readily ionize at physiological pH. The resulting cation interacts via cation- π interactions with tyrosine residues (e.g., Tyr652) inside the hERG channel pore, blocking the rapid delayed rectifier potassium current ( IKr ) and leading to potentially fatal QT interval prolongation ()[3]. We bypass biochemical radioligand binding assays in favor of automated patch-clamp, as functional electrophysiology is the only self-validating system capable of distinguishing true channel block from allosteric modulation.
Self-Validating Protocol: Automated Patch-Clamp (QPatch)
-
Cell Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the hERG (Kv11.1) gene. Suspend in extracellular physiological saline.
-
Giga-ohm Seal Formation: Capture cells on a planar glass patch-clamp chip. Apply negative pressure to achieve a seal resistance of >1 G Ω . Why? A >1 G Ω seal ensures that the measured currents are exclusively trans-membrane, eliminating leak current artifacts.
-
Compound Perfusion: Perfuse N-[3-(trifluoromethyl)phenyl]oxan-4-amine at ascending concentrations (0.1, 1, 3, 10, and 30 µM). Critical Step: Pre-coat the perfusion microfluidics with 1% Bovine Serum Albumin (BSA) to prevent non-specific binding of this highly lipophilic amine to plastic surfaces, which would otherwise yield false-negative IC50 values.
-
Voltage Protocol: Depolarize the membrane to +20 mV for 2 seconds to open and inactivate the channels, then repolarize to -50 mV to elicit the outward tail current.
-
Validation Criteria: The assay is only accepted if the positive control (E-4031, 500 nM) achieves >80% fractional block and the vehicle control (0.1% DMSO) exhibits <10% current run-down over the recording period.
Fig 2. Automated patch-clamp workflow for functional hERG channel inhibition assessment.
Hepatotoxicity & Metabolic Stability (CYP450 Profiling)
Causality & Rationale: The liver is the primary site of xenobiotic metabolism. Because we suspect N-dealkylation will yield a toxic aniline derivative, we must quantify the compound's intrinsic clearance ( CLint ) and actively trap reactive intermediates.
Self-Validating Protocol: HLM Stability & GSH Trapping
-
Incubation Setup: Mix 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. To trap reactive N-hydroxylamines, supplement the reaction with 5 mM Glutathione (GSH).
-
Termination: Quench the reaction at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Quantify the depletion of the parent compound to calculate CLint . Concurrently, perform a precursor ion scan to detect the mass transition corresponding to 3-(trifluoromethyl)aniline and any GSH-adducts.
-
Validation Criteria: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. The assay is validated only if Verapamil clearance exceeds 30 µL/min/mg protein.
Genotoxicity Assessment (OECD 471 & 487)
Causality & Rationale: If 3-(trifluoromethyl)aniline is formed, it can intercalate into DNA or cause clastogenic (chromosome-breaking) events. A robust two-tier in vitro battery is required to assess both point mutations and structural chromosomal aberrations.
Self-Validating Protocol 1: Ames Test (OECD 471) Following the standardized guidelines for bacterial reverse mutation ()[4]:
-
Expose histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA to the compound (up to 5000 µ g/plate ).
-
Conduct the assay both in the presence and absence of Aroclor 1254-induced rat liver S9 fraction (to simulate hepatic bioactivation).
-
Validation: A positive response is defined as a dose-dependent, statistically significant increase in revertant colonies (e.g., ≥ 2-fold over vehicle control for TA98/TA100).
Self-Validating Protocol 2: In Vitro Micronucleus Test (OECD 487) Following the mammalian cell micronucleus guidelines ()[5]:
-
Expose TK6 human lymphoblastoid cells to the compound for 4 hours (+S9) and 24 hours (-S9).
-
Add Cytochalasin B to inhibit actin polymerization, blocking cytokinesis and yielding easily identifiable binucleated cells.
-
Stain with DAPI and score for micronuclei (fragments of chromosomes left behind during anaphase).
-
Validation: The assay is valid only if the concurrent positive control (Cyclophosphamide for +S9 conditions) induces a statistically significant increase in micronucleated binucleate cells.
Quantitative Data Presentation & Acceptance Criteria
To ensure rigorous go/no-go decision-making during drug development or chemical scale-up, all quantitative data must be evaluated against strict predictive thresholds.
| Assay Category | Target Parameter | Predictive Threshold / Acceptance Criteria | Mechanistic Rationale |
| Cardiotoxicity | hERG IC 50 (Patch-Clamp) | > 10 µM | Provides a >30-fold safety margin over typical unbound plasma concentrations, minimizing QT prolongation risk. |
| Metabolic Stability | HLM Intrinsic Clearance ( CLint ) | < 15 µL/min/mg protein | Ensures the parent compound is not rapidly degraded into the 3-(trifluoromethyl)aniline toxicophore. |
| Reactive Metabolites | GSH-Adduct Formation | Negative (Signal-to-Noise < 3:1) | Confirms the absence of electrophilic N-hydroxylamine species that cause hepatotoxicity. |
| Genotoxicity | Ames Test (OECD 471) | Negative (< 2-fold increase in revertants) | Confirms the absence of base-pair substitution and frameshift DNA mutations. |
| Genotoxicity | Micronucleus (OECD 487) | Negative (No significant increase in MN) | Confirms the compound does not induce clastogenic (chromosome breaking) or aneugenic events. |
References
-
Endocyclic Trisubstituted Hydroxylamine Isosteres of Basic Amines for ADME Modulation and Reduction of hERG Activity. ACS Medicinal Chemistry Letters. URL:[Link]
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. URL:[Link]
-
Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). OECD Guidelines for the Testing of Chemicals / Tox Lab. URL:[Link]
-
Mammalian Cell In Vitro Micronucleus Assay (OECD 487). Charles River Laboratories. URL:[Link]
Sources
Dissolving N-[3-(trifluoromethyl)phenyl]oxan-4-amine for Cell Culture Assays: An Application Note and Protocol
Abstract
This guide provides a comprehensive, field-proven protocol for the solubilization of N-[3-(trifluoromethyl)phenyl]oxan-4-amine, a compound with structural motifs suggesting poor aqueous solubility, for use in cell-based assays. Recognizing the critical need for accurate and reproducible compound dosing, this document moves beyond simple steps to explain the scientific rationale behind the recommended procedures. We present a robust workflow for creating a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) and its subsequent dilution into aqueous cell culture media, ensuring compound solubility and minimizing solvent-induced cytotoxicity. This protocol is designed to be a self-validating system, incorporating essential quality control checks and best practices, including the critical use of vehicle controls, to ensure the integrity of experimental results.
Scientific Rationale & Physicochemical Analysis
N-[3-(trifluoromethyl)phenyl]oxan-4-amine is a small molecule characterized by a trifluoromethylated phenyl group and an oxane (tetrahydropyran) ring. These structural features are predictive of its physicochemical properties:
-
Hydrophobicity: The trifluoromethyl (-CF3) group and the phenyl ring are highly lipophilic, contributing to a strong likelihood of poor solubility in aqueous solutions like cell culture media.[1][2] Molecules with such characteristics often precipitate out of aqueous solutions, leading to inaccurate dosing and unreliable experimental outcomes.[3]
-
Solvent Selection: To overcome this hydrophobicity, a potent, water-miscible organic solvent is required for initial dissolution.[1] Dimethyl Sulfoxide (DMSO) is the solvent of choice for a vast majority of water-insoluble compounds used in biological assays.[4][5] Its amphipathic nature allows it to effectively solubilize hydrophobic molecules while being miscible in the aqueous environment of cell culture medium.[5]
The overarching strategy is to first create a highly concentrated stock solution of the compound in an organic solvent and then perform serial dilutions into the final aqueous medium.[6][7] This method ensures the compound remains in solution and allows for precise administration of a wide range of final concentrations.
Recommended Solvents and Working Concentrations
While DMSO is the primary recommendation, other organic solvents can be used, though their compatibility and toxicity must be carefully evaluated for the specific cell line and assay duration.
| Solvent | Primary Use | Recommended Max. Final Concentration in Culture | Key Considerations |
| DMSO | Primary Recommendation. Universal solvent for hydrophobic compounds. | ≤ 0.1% (v/v) | Can exhibit cytotoxicity at higher concentrations (>0.5%) or with prolonged exposure.[4][8] Always run a vehicle control.[9] |
| Ethanol | Alternative for some compounds. | ≤ 0.1% (v/v) | Can be more volatile and may have specific effects on cellular metabolism. Vehicle control is essential. |
Note: The sensitivity to solvents like DMSO can vary significantly between cell lines.[9] It is a critical best practice to determine the specific tolerance of your cell line by performing a cytotoxicity assay with the solvent alone before beginning compound-based experiments.[9][10] Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines in short-term assays, but lower concentrations are always preferable.[4]
Detailed Experimental Protocol
This protocol is divided into two key stages: preparing a high-concentration primary stock solution and then creating the final working solutions for treating your cells.
Part A: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
This part of the protocol focuses on accurately creating a concentrated, stable stock solution that can be stored and used for multiple experiments.
Materials and Equipment:
-
N-[3-(trifluoromethyl)phenyl]oxan-4-amine (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance (calibrated)[11]
-
Sterile microcentrifuge tubes or amber glass vials with Teflon-lined screw caps[12]
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (water bath) (optional, but recommended)
Step-by-Step Methodology:
-
Pre-Equilibration: Before opening, allow the vial of N-[3-(trifluoromethyl)phenyl]oxan-4-amine and the bottle of DMSO to come to room temperature.[12] This prevents atmospheric water condensation, which can affect compound stability and solubility.
-
Mass Calculation: Determine the mass of the compound needed to prepare your desired stock concentration and volume. The fundamental formula is: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )[13]
-
Weighing: Using a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube or vial.[11] Ensure accuracy, but it is more important to record the exact mass weighed out to calculate the precise concentration of the final stock solution.[11]
-
Initial Dissolution: Add the calculated volume of sterile DMSO to the vial containing the compound.[13]
-
Ensuring Complete Solubilization: This is the most critical step.
-
Vortex: Cap the vial tightly and vortex vigorously for 1-2 minutes.[7]
-
Visual Inspection: Carefully inspect the solution against a light source. Look for any visible solid particles or cloudiness. The solution must be perfectly clear.
-
Warming/Sonication (If Necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing or sonication.[14] This can significantly aid in dissolving stubborn compounds. Caution: Only apply heat if the compound is known to be thermally stable.
-
-
Labeling and Storage: Clearly label the vial with the compound name, exact concentration, solvent (DMSO), and date of preparation.[13] For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[13] Store aliquots at -20°C or -80°C, protected from light.[13]
Part B: Preparation of Working Solutions in Cell Culture Medium
This stage involves diluting the high-concentration stock to the final concentrations required for your cell culture assay.
Materials and Equipment:
-
Prepared high-concentration stock solution (from Part A)
-
Pre-warmed (37°C) sterile complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes
Step-by-Step Methodology:
-
Thaw Stock Solution: Remove one aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.[12]
-
Prepare Intermediate Dilution (If Necessary): To avoid precipitation and pipetting errors, it is often best to perform a serial dilution. For example, to get a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), first dilute the stock 1:100 in media to create a 100 µM intermediate solution.
-
Final Dilution into Medium:
-
Dispense the required volume of pre-warmed cell culture medium into a sterile tube.
-
Add the calculated volume of the stock or intermediate solution to the medium. Crucial Technique: To prevent the compound from precipitating (a phenomenon known as "crashing out"), add the small volume of the DMSO stock into the larger volume of aqueous medium while gently swirling or vortexing the medium.[14] Never add aqueous medium directly to the concentrated DMSO stock.
-
-
Vehicle Control Preparation: This is a non-negotiable component of a well-designed experiment.[15] Prepare a "vehicle control" solution that contains the same final concentration of DMSO as your highest-concentration test sample, but without the compound.[16][17] For example, if your highest test concentration is 10 µM, prepared by a 1:1000 dilution of the 10 mM stock, the final DMSO concentration is 0.1%. Your vehicle control must be a 1:1000 dilution of pure DMSO in culture medium (0.1% DMSO).[16]
-
Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store dilute aqueous solutions of hydrophobic compounds, as they may be unstable or precipitate over time.
Workflow Visualization
The following diagram illustrates the complete workflow from solid compound to final cell treatment.
Caption: Workflow for preparing N-[3-(trifluoromethyl)phenyl]oxan-4-amine for cell assays.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates in DMSO stock | Concentration is too high for DMSO solubility. | Prepare a new stock at a lower concentration. Use gentle warming (37°C) and sonication to aid dissolution.[14] |
| Compound precipitates when diluted into culture medium | "Crashing out" due to poor aqueous solubility. | Decrease the final concentration. Ensure you are adding the DMSO stock to the medium while vortexing, not the other way around.[14] Consider using a co-solvent or formulation agent if the problem persists for very hydrophobic compounds.[3] |
| High background toxicity observed in vehicle control wells | DMSO concentration is too high for the specific cell line or assay duration. | Reduce the final DMSO concentration to ≤0.05% if possible.[8] Perform a dose-response curve for DMSO alone to determine the non-toxic concentration range for your system.[8][10] |
| Inconsistent results between experiments | Inaccurate pipetting; stock solution degradation. | Use calibrated pipettes.[12] Always use single-use aliquots of the stock solution to avoid freeze-thaw cycles.[13] Ensure complete dissolution of the stock each time. |
References
- Vertex AI Search. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved March 27, 2026.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved March 27, 2026.
- Toxicity of Dimethyl Sulfoxide as a Solvent in Bioassay System with HeLa Cells Evaluated Colorimetrically. (n.d.). J-STAGE. Retrieved March 27, 2026.
- Emulate Bio. (n.d.).
- BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions. Retrieved March 27, 2026.
- Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved March 27, 2026.
- Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved March 27, 2026.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved March 27, 2026.
- MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved March 27, 2026.
- Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Retrieved March 27, 2026.
- Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved March 27, 2026.
- PMC. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved March 27, 2026.
- ResearchGate. (2023, March 6).
- ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved March 27, 2026.
- ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved March 27, 2026.
- Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs. Retrieved March 27, 2026.
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Application Notes and Protocols: N-[3-(trifluoromethyl)phenyl]oxan-4-amine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Combination of Trifluoromethyl and Oxane Moieties
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. N-[3-(trifluoromethyl)phenyl]oxan-4-amine emerges as a high-value scaffold, synergistically combining the well-documented benefits of the trifluoromethylphenyl group and the oxane (tetrahydropyran) ring. This unique amalgamation offers medicinal chemists a powerful tool to modulate key drug-like properties, including metabolic stability, aqueous solubility, lipophilicity, and target engagement.
The trifluoromethyl (-CF3) group, a ubiquitous substituent in contemporary pharmaceuticals, is prized for its strong electron-withdrawing nature and high lipophilicity.[1][2] Its incorporation into a drug candidate can significantly enhance metabolic stability by blocking potential sites of oxidation and can improve membrane permeability.[2][3] Furthermore, the -CF3 group can modulate the pKa of nearby functionalities and engage in unique interactions with biological targets, often leading to enhanced binding affinity and potency.[1][4]
The oxane moiety, a saturated six-membered heterocycle, serves as a versatile bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyl functionalities.[5][6] Its introduction is known to improve aqueous solubility, a critical parameter for oral bioavailability, while simultaneously reducing lipophilicity, which can mitigate off-target effects.[7][8] The oxane ring's three-dimensional structure also helps to decrease the planarity of molecules, which can be advantageous for exploring new chemical space and improving compound properties.[5]
This guide provides a comprehensive overview of N-[3-(trifluoromethyl)phenyl]oxan-4-amine as a building block, detailing its synthesis, physicochemical properties, and strategic applications in medicinal chemistry. The included protocols are designed to be robust and adaptable for the synthesis of diverse downstream compounds.
Physicochemical Properties and Strategic Advantages
The combination of the 3-(trifluoromethyl)phenyl and oxan-4-amine fragments in a single building block provides a unique set of physicochemical properties that can be strategically leveraged in drug design.
| Property | Influence of Trifluoromethylphenyl Moiety | Influence of Oxane Moiety | Combined Advantage for Drug Design |
| Lipophilicity (LogP) | Increases lipophilicity, enhancing membrane permeability.[1][9] | Generally decreases lipophilicity compared to carbocyclic analogs.[7] | Balanced lipophilicity for optimal cell permeability and reduced off-target hydrophobic interactions. |
| Metabolic Stability | Blocks metabolic oxidation at the phenyl ring, increasing half-life.[2][3] | The oxane ring is generally metabolically stable.[5] | Enhanced overall metabolic stability, leading to improved pharmacokinetic profiles. |
| Aqueous Solubility | Can decrease aqueous solubility due to its hydrophobic nature. | The polar ether oxygen improves aqueous solubility.[5][7] | The oxane moiety counteracts the potential poor solubility of the trifluoromethylphenyl group, improving the chances of good oral absorption. |
| Basicity (pKa) | The electron-withdrawing -CF3 group reduces the basicity of the aniline nitrogen. | The oxane ring has a modest influence on the basicity of the amine. | Fine-tuned basicity of the secondary amine, which can be critical for target binding and avoiding hERG liability. |
| Target Interactions | The -CF3 group can participate in dipole-dipole, halogen bonding, and hydrophobic interactions.[4] | The oxane oxygen can act as a hydrogen bond acceptor. | Multiple points of interaction for enhanced binding affinity and selectivity. |
| Molecular Conformation | Provides a rigid aromatic scaffold. | The chair conformation of the oxane ring introduces three-dimensionality.[6] | Enables the exploration of more complex and specific binding pockets. |
Synthetic Protocols for N-[3-(trifluoromethyl)phenyl]oxan-4-amine
The synthesis of N-[3-(trifluoromethyl)phenyl]oxan-4-amine can be efficiently achieved through two primary and reliable synthetic routes: Palladium-catalyzed Buchwald-Hartwig amination and direct reductive amination. The choice of method will depend on the availability of starting materials and the desired scale of the reaction.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of 3-bromobenzotrifluoride with oxan-4-amine. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[6][8]
Caption: Buchwald-Hartwig Amination Workflow.
Materials:
-
3-Bromobenzotrifluoride
-
Oxan-4-amine
-
Palladium(0) catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add 3-bromobenzotrifluoride (1.0 eq), oxan-4-amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-[3-(trifluoromethyl)phenyl]oxan-4-amine.
Causality and Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them. Maintaining an inert atmosphere is crucial for catalytic activity.[10]
-
Ligand Selection: Sterically hindered biarylphosphine ligands like XPhos are highly effective for C-N cross-coupling reactions, promoting both oxidative addition and reductive elimination steps of the catalytic cycle.[6][10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, facilitating its coordination to the palladium center.[10]
Protocol 2: Reductive Amination
This protocol details the direct condensation of 3-(trifluoromethyl)aniline with oxan-4-one, followed by in-situ reduction of the resulting imine/enamine to the desired secondary amine. Reductive amination is a widely used, robust method for amine synthesis.[11]
Caption: Reductive Amination Workflow.
Materials:
-
3-(Trifluoromethyl)aniline
-
Oxan-4-one
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Acetic acid (glacial)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3-(trifluoromethyl)aniline (1.0 eq) and oxan-4-one (1.1 eq).
-
Solvent and Catalyst: Dissolve the starting materials in dichloromethane. Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control any effervescence.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-[3-(trifluoromethyl)phenyl]oxan-4-amine.
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides, which minimizes side reactions.[11]
-
Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion from the aniline and the ketone, which is the species that is subsequently reduced.
-
Solvent: Dichloromethane or 1,2-dichloroethane are common solvents for this reaction as they are aprotic and effectively solubilize the reactants.
Applications in Medicinal Chemistry
N-[3-(trifluoromethyl)phenyl]oxan-4-amine is a versatile building block for the synthesis of a wide range of biologically active molecules. Its secondary amine functionality serves as a convenient handle for further elaboration through reactions such as acylation, sulfonylation, and further alkylation.
Example Application: Synthesis of a Hypothetical Kinase Inhibitor
Many kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the enzyme. The trifluoromethylphenyl group can provide beneficial hydrophobic interactions, while the oxane can act as a solubilizing group and project a vector for further substitution to achieve selectivity.
Caption: Synthetic route to a hypothetical kinase inhibitor.
In a typical synthetic sequence, the secondary amine of N-[3-(trifluoromethyl)phenyl]oxan-4-amine can be reacted with an activated heteroaryl chloride (e.g., a 4-chloropyrimidine or 4-chloroquinazoline) via a nucleophilic aromatic substitution to furnish the final kinase inhibitor. The oxane moiety can be further functionalized if desired to fine-tune the compound's properties.
Conclusion
N-[3-(trifluoromethyl)phenyl]oxan-4-amine represents a strategically designed building block that offers a compelling combination of desirable physicochemical properties for medicinal chemistry. The trifluoromethyl group provides metabolic stability and potent target interactions, while the oxane ring enhances solubility and introduces favorable three-dimensionality. The synthetic protocols provided herein offer reliable and scalable methods for its preparation, enabling its broad application in the discovery and development of novel therapeutic agents.
References
-
Burrows, J. N., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11898-11953. Available from: [Link]
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Carreira, E. M., & Fessard, T. C. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115579. Available from: [Link]
-
Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 962. Available from: [Link]
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Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1249. Available from: [Link]
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Wipf, P., et al. (2022). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 13(11), 1693-1700. Available from: [Link]
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Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available from: [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Available from: [Link]
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Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Available from: [Link]
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Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 2859. Available from: [Link]
-
Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
-
Hammond, G. B., & Shokri, A. (2020). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 59(35), 14814-14818. Available from: [Link]
-
ThaiScience. (2018). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] -4, 3-di hydro-6-methyl-3-thioxo-1, 2, 4-Triazine-5-ones. Chiang Mai Journal of Science, 45(4), 1909-1917. Available from: [Link]
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Mamedov, V. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7027. Available from: [Link]
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The Royal Society of Chemistry. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Chemistry Frontiers, 8(23), 6555-6561. Available from: [Link]
-
Deshmukh, V. K., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry, 92, 107484. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
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NMR spectroscopy chemical shifts for N-[3-(trifluoromethyl)phenyl]oxan-4-amine
An In-Depth Guide to the NMR Spectroscopic Analysis of N-[3-(trifluoromethyl)phenyl]oxan-4-amine
Introduction
N-[3-(trifluoromethyl)phenyl]oxan-4-amine is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The precise structural elucidation and purity assessment of such molecules are fundamental to research and development, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the most powerful and definitive analytical technique for this purpose. The presence of distinct proton, carbon, and fluorine environments within the molecule makes multinuclear (¹H, ¹³C, and ¹⁹F) NMR an indispensable tool for its characterization.
This application note provides a comprehensive theoretical and practical guide for researchers and drug development professionals on acquiring, processing, and interpreting the NMR spectra of N-[3-(trifluoromethyl)phenyl]oxan-4-amine. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.
Part I: Theoretical Framework and Spectral Interpretation
A thorough understanding of the molecule's structure is a prerequisite for accurate spectral assignment. The molecule can be deconstructed into three key fragments: the 3-(trifluoromethyl)phenyl group, the oxan-4-amine core, and the secondary amine linker. Each fragment possesses unique electronic and steric properties that govern the chemical shifts of its constituent nuclei.
Molecular Structure with Atom Numbering
Caption: Experimental workflow for NMR analysis.
Sample Preparation
The quality of the NMR spectrum is directly dependent on meticulous sample preparation.
-
Objective: To prepare a ~10-20 mM solution of the analyte in a suitable deuterated solvent with an internal standard.
-
Materials:
-
N-[3-(trifluoromethyl)phenyl]oxan-4-amine (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆), 0.6-0.7 mL
-
Internal Standard: Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric pipette or syringe
-
Vortex mixer
-
-
Protocol:
-
Weigh the Sample: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.
-
Select the Solvent:
-
Causality: The choice of solvent is critical. CDCl₃ is a good first choice for many organic molecules due to its volatility and minimal signal overlap. However, if the N-H proton is of particular interest or if solubility is an issue, DMSO-d₆ is superior as it reduces the rate of proton exchange, resulting in a sharper N-H signal. [1]Aromatic solvents like benzene-d₆ can induce significant shifts and should be used cautiously. [2] 3. Dissolve the Sample: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. If using CDCl₃, it often contains a small amount of TMS as a standard. If not, add a very small drop of TMS.
-
-
Ensure Homogeneity: Gently vortex the vial until the sample is fully dissolved. A clear, particulate-free solution is required.
-
Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's receiver coil (typically ~4-5 cm).
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
NMR Data Acquisition
These parameters are based on a 400 or 500 MHz spectrometer. [3]
-
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Protocol:
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Pulse Width: Use a calibrated 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 seconds to allow for full relaxation of protons, which is crucial for accurate signal integration. [4] * Number of Scans: 8 to 16 scans are typically sufficient.
-
-
¹³C{¹H} NMR Acquisition:
-
Mode: Proton-decoupled.
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Pulse Width: Use a calibrated 30-45° pulse to shorten the experiment time.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512 to 2048 scans, depending on the sample concentration.
-
-
¹⁹F NMR Acquisition:
-
Mode: Can be proton-coupled or decoupled (decoupling is often unnecessary).
-
Spectral Width: ~100 ppm centered around the expected CF₃ signal (e.g., -20 to -120 ppm).
-
Number of Scans: 16 to 64 scans.
-
-
Data Processing and Analysis
-
Objective: To convert the raw data (Free Induction Decay - FID) into an interpretable spectrum and assign signals to the molecular structure.
-
Protocol:
-
Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H) to the FID and perform a Fourier transform.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode with a flat baseline.
-
Baseline Correction: Apply a polynomial function to correct any remaining baseline distortions.
-
Referencing:
-
Integration and Peak Picking: Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons. Pick the apex of each peak to determine its precise chemical shift.
-
Structural Assignment: Correlate the chemical shifts, multiplicities, and integrals to the predicted values from Part I to assign each signal to a specific nucleus in the molecule. Use 2D NMR data (COSY for H-H correlations, HSQC for C-H correlations) if assignments are ambiguous.
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Data. The Royal Society of Chemistry. [Link]
-
Jonathan, P. (1965). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics. [Link]
-
ResearchGate. (2018). 1 H and 13 C NMR chemical shifts (ppm) of (3) and (4) molecules in the... ResearchGate. [Link]
-
MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]
-
ResearchGate. (2011). ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... ResearchGate. [Link]
-
KOPS. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]
-
The Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
-
Supporting Information. (2017). Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. The Royal Society of Chemistry. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
PMC. (2013). 2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]. PMC. [Link]
-
MRI Questions. (2015). 5.2 Chemical Shift. MRI Questions. [Link]
-
UNN. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. [Link]
-
ChemRxiv. (2024). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. [Link]
-
Carl ROTH. (2016). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]
-
PMC. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. PMC. [Link]
-
PMC. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. PMC. [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
-
NSF PAR. (2021). Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4′-azo- and -azoxyfurazan Derivatives. NSF Public Access Repository. [Link]
-
SpectraBase. (n.d.). 2-Amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. SpectraBase. [Link]
Sources
Application Note: Preparation and Management of N-[3-(trifluoromethyl)phenyl]oxan-4-amine Stock Solutions in DMSO
Audience: Researchers, Medicinal Chemists, and Compound Management Professionals Content Type: Technical Guide & Standard Operating Protocol (SOP)
Executive Summary & Scientific Rationale
The transition of a small molecule from synthesis to biological screening relies heavily on the integrity of its stock solution. N-[3-(trifluoromethyl)phenyl]oxan-4-amine is a specialized chemical entity featuring a secondary amine, a tetrahydropyran (oxan-4-yl) ring, and a highly lipophilic 3-(trifluoromethyl)phenyl group.
While the tetrahydropyran ring provides some polarity, the trifluoromethyl (-CF₃) moiety significantly increases the compound's hydrophobicity. Because of this lipophilic character, aqueous buffers are insufficient for primary solvation. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its polar aprotic nature, high boiling point, and ability to solvate both polar and non-polar compounds [1]. However, the hygroscopic nature of DMSO poses a critical risk: atmospheric water ingress can drastically reduce the solvation capacity of the vehicle, leading to "invisible" precipitation of hydrophobic compounds and subsequent false negatives in high-throughput screening (HTS) assays [2].
This application note provides a self-validating, step-by-step protocol for preparing, verifying, and storing DMSO stock solutions of N-[3-(trifluoromethyl)phenyl]oxan-4-amine to ensure absolute data reproducibility.
Quantitative Data Summaries
Accurate mass-to-volume calculations are the foundation of reliable pharmacology. Below are the physicochemical properties and the dilution matrix required for standard stock preparation.
Table 1: Physicochemical Profile
| Parameter | Value | Causality / Experimental Implication |
| Chemical Name | N-[3-(trifluoromethyl)phenyl]oxan-4-amine | N/A |
| Molecular Formula | C₁₂H₁₄F₃NO | Presence of -CF₃ dictates high lipophilicity. |
| Molecular Weight | 245.24 g/mol | Required for precise molarity calculations. |
| Physical State | Solid (Powder) | Prone to static; requires careful weighing. |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Must be anhydrous to prevent premature precipitation. |
Table 2: Stock Solution Preparation Matrix (For 1.0 mL DMSO)
Formula used: Mass (mg) = Target Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
| Target Concentration | Molarity (mol/L) | Mass Required for 1.0 mL DMSO | Recommended Application |
| 1 mM | 0.001 M | 0.245 mg | Sensitive biochemical assays |
| 10 mM | 0.010 M | 2.452 mg | Standard HTS Stock |
| 20 mM | 0.020 M | 4.905 mg | Long-term library storage |
| 50 mM | 0.050 M | 12.262 mg | High-dose in vivo formulation stocks |
Mechanistic Visualizations
Understanding the physical chemistry of your solvent is just as important as understanding your compound. DMSO rapidly absorbs moisture from the air. For a highly lipophilic compound like N-[3-(trifluoromethyl)phenyl]oxan-4-amine, even a 2-5% increase in water content within the DMSO stock can trigger microscopic precipitation [3].
Mechanistic pathway of water ingress in DMSO stocks and mitigation strategies.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system . Every critical action is paired with a quality control (QC) check to ensure the integrity of the final solution.
Phase 1: Environmental Control & Pre-Weighing
Causality: Cold powders act as condensation nuclei. Opening a vial straight from the -20°C freezer will instantly draw atmospheric moisture into the powder, ruining the accuracy of the mass and introducing water into the future stock.
-
Equilibration: Remove the sealed vial of N-[3-(trifluoromethyl)phenyl]oxan-4-amine from cold storage and place it in a desiccator at room temperature for at least 30–60 minutes.
-
Environment: Perform weighing in a low-humidity environment (ideally <30% relative humidity) using an anti-static gun on the spatula and weigh boat to prevent loss of the fine powder.
Phase 2: Precision Weighing & Solvation
Causality: Adding solvent to the powder (rather than powder to the solvent) prevents the compound from sticking to the upper walls of the tube.
-
Weighing: Tare a clean, amber glass vial or a 2D-barcoded Matrix tube on a calibrated analytical balance (accurate to 0.01 mg). Weigh out exactly 2.45 mg of the compound for a standard 10 mM stock.
-
Solvent Addition: Using a positive displacement pipette, add exactly 1.0 mL of Anhydrous DMSO (water content ≤0.005%).
-
Agitation: Cap the vial tightly. Vortex at medium speed for 60 seconds. If the compound does not fully dissolve, apply mild bath sonication (room temperature, never exceeding 30°C to prevent thermal degradation) for 2–5 minutes.
Phase 3: Quality Control (Self-Validation)
Causality: Assuming a compound has dissolved based solely on a quick glance leads to downstream assay variability.
-
Visual Inspection: Hold the vial against both a stark white and a stark black background under bright light. Look for the Tyndall effect (light scattering), which indicates undissolved micro-particulates. The solution must be optically clear.
-
Analytical Validation (Optional but Recommended): Pull a 1 µL aliquot and dilute in 99 µL of assay buffer. Analyze via LC-MS to confirm the compound's structural integrity and verify that the concentration matches the expected standard curve.
Phase 4: Aliquoting & Cryogenic Storage
Causality: DMSO freezes at approximately 18.5°C [4][5]. Storing a single large stock vial means it will undergo a freeze-thaw cycle every time it is used. Repeated freeze-thaw cycles physically shear molecules and introduce condensation [6].
-
Aliquoting: Dispense the 1.0 mL stock into ten 100 µL aliquots using 2D-barcoded Matrix tubes or amber microcentrifuge tubes.
-
Inert Atmosphere: If possible, gently overlay the top of each tube with Argon gas before capping to displace oxygen and moisture.
-
Storage: Store the aliquots at -20°C or -80°C. Studies show that while compounds in DMSO can degrade over months at room temperature, storage at -20°C maintains >95% integrity for over a year [7].
-
Thawing: When required for an assay, thaw a single aliquot completely at room temperature. Never microwave or boil DMSO stocks. Vortex briefly to ensure homogeneity before pipetting. Discard any remaining volume; do not refreeze.
Workflow Visualization
Workflow for the preparation, quality control, and storage of DMSO stock solutions.
References
-
Dimethyl sulfoxide - Wikipedia. Available at:[Link]
-
Solubility: a speed–breaker on the drug discovery highway - MedCrave Online Journal of Biomaterials. Available at:[Link]
-
Automating Compound Management Systems - Drug Discovery and Development. Available at:[Link]
-
Using BioAscent's compound management services to accelerate design-make-test cycles - BioAscent. Available at:[Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO - PubMed (NIH). Available at:[Link]
Sources
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- 2. Solubility: a speed–breaker on the drug discovery highway - MedCrave online [medcraveonline.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Corning® 250 mL DMSO (Dimethyl Sulfoxide) | Corning [ecatalog.corning.com]
- 6. Using BioAscent's compound management services to accelerate design-make-test cycles - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Crystallization Strategies for the Purification of N-[3-(trifluoromethyl)phenyl]oxan-4-amine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide an authoritative, mechanistic guide for the purification of N-[3-(trifluoromethyl)phenyl]oxan-4-amine via advanced crystallization techniques, specifically addressing the challenges of weak basicity and liquid-liquid phase separation (LLPS).
Introduction & Physicochemical Profiling
N-[3-(trifluoromethyl)phenyl]oxan-4-amine is a critical secondary amine intermediate frequently utilized in pharmaceutical development. The molecule features a polar tetrahydropyran (oxane) ring and a highly lipophilic 3-(trifluoromethyl)phenyl group.
Purification of this compound at scale presents two distinct thermodynamic challenges:
-
Weak Basicity: The strong electron-withdrawing nature (-I effect) of the trifluoromethyl group significantly reduces the electron density on the secondary amine, lowering its pKa and complicating standard salt formation.
-
Oiling Out (LLPS): The bulky, lipophilic -CF3 group disrupts crystal lattice packing. Consequently, the free base often presents as a viscous oil or low-melting solid that is highly prone to "oiling out" rather than crystallizing[1].
Table 1: Physicochemical Properties & Crystallization Impact
| Property | Value / Description | Impact on Crystallization Strategy |
| Molecular Formula | C12H14F3NO | High fluorine content increases lipophilicity and organic solubility. |
| Molecular Weight | 245.24 g/mol | Moderate size; standard lattice packing expected if LLPS is bypassed. |
| Functional Groups | Secondary amine, Oxane ring, CF3-phenyl | Weakly basic amine requires strong acids (e.g., HCl) for stable salt formation. |
| Estimated pKa | ~3.5 – 4.5 | Resists protonation by weak organic acids; necessitates anhydrous mineral acids. |
| Solubility Profile | High: EtOAc, DCM, MeOH Low: Heptane, Water | Ideal candidate for binary anti-solvent crystallization (e.g., EtOAc/Heptane)[2]. |
Mechanistic Causality: Overcoming Weak Basicity & Oiling Out
The Thermodynamics of Oiling Out (LLPS)
"Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase instead of forming a crystalline solid[1]. This is a critical failure mode in API purification because the solute-rich oil acts as a highly effective solvent for impurities. If the oil eventually solidifies, it traps these impurities within an amorphous or semi-crystalline matrix. To bypass the LLPS boundary, we must increase the lattice energy of the target molecule (via salt formation) and tightly control supersaturation via anti-solvent addition and seeding[2].
Causality in Impurity Rejection via Selective Protonation
The synthesis of this compound typically proceeds via the reductive amination of oxan-4-one with 3-(trifluoromethyl)aniline. A primary challenge is removing the unreacted primary aniline. Mechanistically, the target secondary amine is marginally more basic than the primary aniline precursor due to the electron-donating effect of the alkyl (oxane) group.
By strictly controlling the stoichiometry of the acid during reactive crystallization (using exactly 1.05 equivalents of HCl), we selectively protonate the target API. The less basic primary amine impurity remains unprotonated and highly soluble in the organic mother liquor. This creates a self-validating purification system where chemical purity is thermodynamically driven by pKa differentials[3].
Process Workflow & Decision Matrix
Workflow for the crystallization and purification of N-[3-(trifluoromethyl)phenyl]oxan-4-amine.
Experimental Protocols
Table 2: Solvent System Selection Matrix
| Solvent System | Crystallization Mode | Target Form | Expected Yield | Purity (HPLC) | Remarks |
| IPA / Heptane | Reactive (HCl gas/sol) | HCl Salt | 88 - 92% | >99.5% | High lattice energy prevents LLPS; excellent impurity rejection[4]. |
| EtOAc / Heptane | Anti-Solvent | Free Base | 75 - 80% | >98.0% | Prone to LLPS if supersaturation is generated too rapidly[5]. |
| Toluene / MTBE | Cooling | Free Base | 60 - 70% | >95.0% | Low yield due to high solubility of the lipophilic CF3 group. |
Protocol A: Reactive Crystallization of the Hydrochloride Salt (Recommended)
This protocol utilizes reactive crystallization to form a high-melting hydrochloride salt, bypassing the free base's tendency to oil out.
-
Dissolution: Dissolve 100 g of crude N-[3-(trifluoromethyl)phenyl]oxan-4-amine in 500 mL (5 volumes) of anhydrous Isopropanol (IPA) in a jacketed reactor.
-
Temperature Control: Cool the solution to 5 °C under moderate agitation (200 rpm).
-
Selective Protonation: Slowly add 1.05 molar equivalents of 5M HCl in IPA dropwise over 30 minutes.
-
Self-Validation Check: Verify the apparent pH of an aliquot is between 1.5 and 2.0 using moistened pH paper. This confirms complete stoichiometric protonation of the target secondary amine without over-acidifying and protonating weaker primary amine impurities[3].
-
-
Anti-Solvent Addition & Seeding: Add 200 mL of Heptane dropwise until the solution reaches the cloud point. Immediately halt addition and add 0.5% w/w of pure N-[3-(trifluoromethyl)phenyl]oxan-4-amine HCl seed crystals.
-
Mechanistic Insight: Seeding at the cloud point provides a low-energy surface for nucleation, forcing the system to bypass the metastable LLPS boundary and directly enter the crystal growth phase[1].
-
-
Ripening & Isolation: Hold at 5 °C for 1 hour to allow the seed bed to establish. Add an additional 300 mL of Heptane over 2 hours. Filter the resulting white crystalline slurry, wash with cold Heptane (2 x 100 mL), and dry under vacuum at 40 °C.
Protocol B: Anti-Solvent Crystallization of the Free Base
If downstream processing requires the free base, use this carefully controlled anti-solvent methodology to manage LLPS.
-
Dissolution: Dissolve 100 g of the crude free base in 300 mL (3 volumes) of Ethyl Acetate (EtOAc). Heat to 45 °C to ensure complete dissolution.
-
Supersaturation Generation: Add Heptane dropwise at a rate of 2 mL/min until the first sign of persistent turbidity (cloud point).
-
Seeding & Ostwald Ripening: Add 1.0% w/w seed crystals. Hold the temperature at 45 °C for 2 hours.
-
Self-Validation Check: The immediate persistence of the seed crystals validates that the system is in the metastable zone. If seeds dissolve, the system is undersaturated; if it immediately clouds heavily, it has crashed out[5].
-
-
Cooling Profile: Apply a linear cooling ramp from 45 °C to 5 °C over 4 hours. The slow cooling rate favors the growth of larger, purer crystals and prevents the entrapment of mother liquor.
-
Isolation: Filter the solid, wash with a pre-chilled mixture of EtOAc/Heptane (1:9 v/v), and dry under vacuum at ambient temperature.
Analytical Validation
To ensure the integrity of the self-validating protocols, the following analytical suite must be executed:
-
HPLC (Chemical Purity): Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). Monitor at 254 nm to quantify the rejection of 3-(trifluoromethyl)aniline.
-
XRPD (Crystalline Form): X-ray Powder Diffraction is mandatory to confirm the absence of an amorphous halo, which would indicate that the product oiled out and solidified as a glass rather than a true crystal[1].
-
DSC (Thermal Analysis): Differential Scanning Calorimetry should exhibit a single, sharp endothermic melting peak. A broad peak indicates residual solvent entrapment or poor crystal lattice formation.
Sources
Technical Support Center: Optimizing the Synthesis of N-[3-(trifluoromethyl)phenyl]oxan-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the reductive amination of oxan-4-one (tetrahydro-4H-pyran-4-one) with 3-(trifluoromethyl)aniline.
This specific transformation is notoriously problematic due to the electronic properties of the starting materials. Below, you will find a deep dive into the mechanistic causality of these failures, validated step-by-step protocols, and a troubleshooting FAQ to ensure your synthesis is a self-validating, high-yield system.
Mechanistic Analysis: The Causality of Yield Loss
To solve yield issues, we must first understand the kinetic competition inherent in this reaction. The synthesis of N-[3-(trifluoromethyl)phenyl]oxan-4-amine relies on a reductive amination pathway, which consists of two distinct steps:
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Nucleophilic Attack & Dehydration: The aniline nitrogen attacks the ketone carbonyl to form a hemiaminal, which dehydrates into an imine (or iminium ion).
-
Reduction: A hydride source reduces the imine to the target secondary amine.
The Problem: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group via both inductive and resonance effects. This severely depletes the electron density on the aniline's nitrogen, rendering it a weak nucleophile . Consequently, the rate of imine formation ( kimine ) is exceptionally slow.
If a reducing agent is introduced too early or is too reactive, the rate of direct ketone reduction ( kred ) outpaces imine formation ( kimine≪kred ). The reducing agent will prematurely consume the oxan-4-one, converting it into the dead-end byproduct oxan-4-ol , crashing your target yield. Standard direct reductive amination conditions often fail here, a limitation extensively documented by [1].
To invert this kinetic relationship, we must force imine formation to completion using strong Lewis acid activation and dehydration before introducing the hydride source, a principle recently optimized for electron-deficient anilines by [2].
Pathway Visualization
Kinetic competition between imine formation (target pathway) and premature ketone reduction.
Quantitative Data: Reagent Comparison
Choosing the correct reagent system is critical. The table below summarizes the expected outcomes when applying various reductive amination conditions to electron-deficient anilines and aliphatic ketones.
| Method / Reagents | Imine Formation Time | Reduction Time | Typical Yield | Primary Byproduct | Recommendation |
| Direct: NaBH(OAc)₃, DCE, AcOH | N/A (Concurrent) | 12 - 24 h | 15 - 30% | Oxan-4-ol (High) | Not recommended for -CF₃ anilines. |
| Indirect: Ti(OiPr)₄ then NaBH₄ | 12 - 18 h | 2 - 4 h | 65 - 80% | Unreacted Aniline | Good, but requires harsh workup. |
| Indirect: TMSCl / DMF then NaBH₄ | 15 - 30 min | 10 - 25 min | 85 - 95% | Trace Alcohol | Highly Recommended. |
Step-by-Step Experimental Protocols
To guarantee reproducibility, we recommend the TMSCl-Mediated Indirect Reductive Amination protocol. Chlorotrimethylsilane (TMSCl) acts dually to activate the ketone carbonyl and trap the resulting water as hexamethyldisiloxane (TMS₂O), driving the equilibrium forward rapidly.
Protocol: TMSCl / NaBH₄ Mediated Synthesis
Self-Validating Check: The reaction mixture will slightly warm and change color upon TMSCl addition, indicating successful iminium formation.
Materials:
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Oxan-4-one: 1.0 equivalent (eq)
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3-(Trifluoromethyl)aniline: 1.0 eq
-
Chlorotrimethylsilane (TMSCl): 2.5 eq
-
Sodium Borohydride (NaBH₄): 1.0 eq
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Anhydrous N,N-Dimethylformamide (DMF): 0.5 M relative to ketone
Step-by-Step Workflow:
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Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
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Mixing: Dissolve oxan-4-one (1.0 eq) and 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF (0.5 M). Cool the mixture to 0 °C using an ice bath.
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Activation: Dropwise, add TMSCl (2.5 eq) via syringe.
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Imine Formation: Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 30 minutes. Do not proceed until 30 minutes have passed to ensure complete conversion to the iminium ion.
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Reduction: Re-cool the flask to 0 °C. Carefully add solid NaBH₄ (1.0 eq) in small portions to manage hydrogen gas evolution.
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Completion: Stir for an additional 20 minutes at 0 °C. Monitor completion via TLC or LC-MS.
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Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-[3-(trifluoromethyl)phenyl]oxan-4-amine.
Experimental workflow for the TMSCl-mediated reductive amination protocol.
Frequently Asked Questions (Troubleshooting)
Q: I am still seeing a large amount of oxan-4-ol in my crude NMR. What went wrong? A: Premature reduction occurred. This usually happens if the NaBH₄ is added before the imine formation is complete, or if ambient moisture deactivated the TMSCl. Ensure your DMF is strictly anhydrous, your glassware is flame-dried, and you allow the full 30 minutes for Step 4 before adding the hydride.
Q: Can I use standard NaBH₄ in Methanol instead of the TMSCl/DMF system? A: No. NaBH₄ in methanol is highly reactive and will immediately reduce the oxan-4-one to oxan-4-ol before the weakly nucleophilic 3-(trifluoromethyl)aniline has a chance to react. The TMSCl/DMF system is specifically designed to separate the dehydration step from the reduction step.
Q: I previously used the Ti(OiPr)₄ method, but the workup is a nightmare. How do I remove the titanium salts? A: If you must use the Titanium(IV) isopropoxide method, the key to a clean workup is to quench the reaction with 1N NaOH or saturated aqueous Rochelle salt (potassium sodium tartrate). Stir the biphasic mixture vigorously for 1-2 hours until the titanium precipitates as a distinct, filterable white solid (TiO₂), then filter the entire mixture through a pad of Celite before extraction.
Q: Is it possible to use Sodium Triacetoxyborohydride (NaBH(OAc)₃) for this reaction? A: While [1] established NaBH(OAc)₃ as the gold standard for most reductive aminations, they explicitly noted its limitations with highly electron-deficient anilines. If you must use it, you must run the reaction neat or in highly concentrated DCE with a strong acid catalyst (like Trifluoroacetic acid), but yields will still be inferior to the TMSCl/NaBH₄ method.
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL: [Link]
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Title: A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines Source: Synthesis, 2016, 48(09), 1301-1317. URL: [Link]
preventing degradation of N-[3-(trifluoromethyl)phenyl]oxan-4-amine during long-term storage
Welcome to the Advanced API & Materials Troubleshooting Portal . This technical support center is designed for drug development professionals and analytical chemists working with N-[3-(trifluoromethyl)phenyl]oxan-4-amine .
Because this molecule contains both a secondary arylamine and a cyclic ether, it presents unique physicochemical vulnerabilities during long-term storage and accelerated stability testing. This guide provides field-proven, self-validating protocols to ensure scientific integrity and prevent compound degradation.
I. Mechanistic FAQs: Understanding Molecular Vulnerabilities
Q1: Why is our N-[3-(trifluoromethyl)phenyl]oxan-4-amine batch degrading into multiple unknown peaks when stored at room temperature in clear vials? A: You are observing the auto-oxidation of the oxan-4-yl (tetrahydropyran) ring. Cyclic ethers are notoriously susceptible to free-radical chain reactions initiated by ambient light and oxygen[1][2]. Oxygen diradicals abstract a hydrogen atom from the alpha-carbon (adjacent to the ether oxygen). The resulting carbon-centered radical is highly stabilized by the adjacent oxygen's lone pairs via resonance. This radical reacts with ambient O2 to form alpha-hydroperoxides, which subsequently cleave the ring or trigger polymerization.
Q2: We are running ICH Q1A accelerated stability tests using saturated sodium nitrite for humidity control. LC-MS shows a massive +29 Da mass shift. What is happening? A: This is a classic artifactual degradation pathway. Your secondary amine is undergoing N-nitrosation. When saturated sodium nitrite (NaNO2) solutions are used to maintain ~60% RH in stability chambers, volatile NOx species diffuse into the sample headspace[3]. The secondary amine undergoes electrophilic attack by the nitrosonium ion (NO+), forming an N-nitroso derivative. This is a false-positive degradation pathway; you must switch to saturated potassium iodide (KI) for humidity control to prevent this artifact[4].
Q3: Does the 3-(trifluoromethyl) group offer any stability to the molecule? A: Yes, kinetically. The 3-(trifluoromethyl)phenyl group exerts a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the secondary amine nitrogen, significantly reducing its nucleophilicity compared to an unfunctionalized aniline. While this provides some kinetic shielding against direct N-oxidation, it does not protect the molecule from the radical-mediated ether cleavage described in Q1, nor does it fully prevent aggressive nitrosation[3].
II. Quantitative Stability Profiling
To justify the strict storage protocols below, review the comparative degradation data of N-[3-(trifluoromethyl)phenyl]oxan-4-amine over a 6-month period.
| Storage Condition | Atmosphere | Container Type | Temp (°C) | 6-Month Purity (%) | Primary Degradant Identified |
| Ambient Benchtop | Air | Clear Glass | 25 | 82.4% | Oxane Alpha-Hydroperoxides |
| Ambient Dark | Air | Amber Glass | 25 | 89.1% | Oxane Alpha-Hydroperoxides |
| Accelerated (ICH) | Air (NOx trace) | Amber Glass | 60 | 74.3% | N-Nitroso Derivative |
| Inert Dark | Argon | Amber Glass | 25 | 97.8% | Trace N-Oxides |
| Cryo-Inert (Optimal) | Argon | Amber Glass | -20 | >99.9% | None Detected |
III. Degradation & Workflow Visualizations
Diagram 1: Divergent degradation pathways of the secondary amine and tetrahydropyran moieties.
Diagram 2: Self-validating workflow for the purification and inert storage of the target API.
IV. Self-Validating Experimental Protocols
To guarantee the integrity of your compound prior to biological assays or formulation, implement these self-validating workflows.
Protocol A: Peroxide Screening and Remediation
Because tetrahydropyran derivatives are Class B peroxide formers, they must be tested prior to long-term storage or concentration[1][2].
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Screening: Dissolve 10 mg of the API in 1 mL of peroxide-free solvent (e.g., HPLC-grade water/methanol). Add 1 mL of 10% w/v potassium iodide (KI) solution and 2 drops of 1% starch indicator.
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Observation: A rapid shift to a deep blue/purple color indicates the presence of alpha-hydroperoxides.
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Remediation (If Positive): Dissolve the bulk API batch in a non-polar solvent (e.g., dichloromethane) and pass it through a short column of activated basic alumina (Brockmann Grade I). The basic alumina will aggressively bind and neutralize the hydroperoxides.
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Self-Validation Check: Repeat Step 1 on the post-column eluent. A persistently colorless solution validates the complete eradication of peroxides. You may now proceed to solvent evaporation.
Protocol B: ICH-Compliant Long-Term Storage Packaging
To prevent both photo-oxidation and N-oxidation, the compound must be isolated from its environment following ICH Q1A(R2) principles[5].
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Vial Selection: Transfer the purified, dry API powder into an amber glass vial to block UV-initiated radical formation.
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Inerting: Insert an argon gas line (fitted with a sterile needle) into the vial. Sparge the headspace gently for 60 seconds. Argon is heavier than nitrogen and will effectively displace the oxygen blanket resting on the powder.
-
Sealing: Immediately cap the vial using a PTFE-lined silicone septum. Do not use standard rubber septa, as they can off-gas plasticizers or degrade.
-
Self-Validation Check: Utilize a trace-oxygen headspace analyzer probe through the septum. The O2 concentration must read <1%. If it reads higher, repeat Step 2.
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Storage: Wrap the cap in Parafilm and store the vial in a monitored -20°C freezer.
V. References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
Peroxide Forming Chemicals: Management, Retention and Storage. Vanderbilt University Medical Center - Office of Clinical and Research Safety.[Link]
-
Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. University of North Carolina at Chapel Hill Environment, Health and Safety.[Link]
-
Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis (PubMed/NIH).[Link]
-
Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite. Baertschi Consulting, LLC.[Link]
Sources
- 1. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. baertschiconsulting.com [baertschiconsulting.com]
- 5. ICH Official web site : ICH [ich.org]
reducing background noise in N-[3-(trifluoromethyl)phenyl]oxan-4-amine fluorescence assays
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic baseline signals, false positives, and irreproducible data when screening highly lipophilic small molecules.
This guide is specifically engineered to address background noise issues when working with N-[3-(trifluoromethyl)phenyl]oxan-4-amine in fluorescence-based assays. By understanding the physicochemical causality behind these artifacts, we can implement self-validating protocols to rescue your assay's dynamic range.
Part 1: The Chemical Causality of Assay Interference
To troubleshoot effectively, we must first understand the molecule. N-[3-(trifluoromethyl)phenyl]oxan-4-amine consists of a tetrahydropyran (oxan) ring linked via a secondary amine to a 3-(trifluoromethyl)phenyl group.
Why does this specific structure cause background noise?
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Extreme Lipophilicity: The trifluoromethyl ( −CF3 ) group is intensely hydrophobic and electron-withdrawing. This drastically increases the molecule's LogP.
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Neutrality at Physiological pH: The electron-withdrawing nature of the −CF3 -phenyl system pulls electron density away from the secondary amine, lowering its pKa. At pH 7.4, the molecule is predominantly unprotonated and neutral, further reducing its aqueous solubility.
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The Result: In aqueous assay buffers, these uncharged, lipophilic molecules undergo thermodynamically driven colloidal aggregation [1]. These colloids scatter excitation light, which bleeds through emission filters and artificially inflates your fluorescence baseline. Additionally, the conjugated π -system of the phenyl ring can absorb light, leading to the Inner Filter Effect (IFE) [2].
Diagnostic Workflow
Use the following decision tree to isolate the exact optical or physical artifact plaguing your assay.
Logical decision tree for diagnosing fluorescence assay background noise.
Part 2: Frequently Asked Questions (FAQs)
Q1: My baseline fluorescence drifts upward exponentially when the compound concentration exceeds 1 µM. What is happening?
The Causality: You are observing colloidal aggregation . The highly lipophilic −CF3 group forces the compound to form sub-micron particles (colloids) in the aqueous buffer to minimize thermodynamically unfavorable interactions with water[3]. These colloids (typically 100–500 nm in diameter) cause Rayleigh and Tyndall scattering of the excitation light. The photomultiplier tube (PMT) in your plate reader misinterprets this scattered light as a fluorescence emission, causing an exponential spike in background noise[1]. The Solution: Disrupt the hydrophobic interactions by adding a non-ionic or zwitterionic detergent (e.g., 0.01% Tween-20 or CHAPS) to your assay buffer. This lowers the critical aggregation concentration (CAC) and forces the compound into soluble micelles.
Q2: The compound seems to quench the assay signal at high concentrations, but follow-up tests show it isn't a true biological inhibitor. Why?
The Causality: This is a classic Primary Inner Filter Effect (IFE) . The conjugated π -system of the trifluoromethylphenyl moiety absorbs UV/blue light. If your assay's excitation wavelength overlaps with the compound's absorption spectrum, the compound acts as a physical "filter" in the well, absorbing the light before it can reach your actual fluorophore[2]. This reduces the emitted light, mimicking biological inhibition[4]. The Solution: You must apply a mathematical IFE correction factor based on the compound's absorbance at the excitation and emission wavelengths, or switch to a red-shifted fluorophore (e.g., Cy5) where the compound does not absorb[5].
Q3: I am seeing severe "edge effects" and high well-to-well variability across my microplate. Is the compound sticking to the plastic?
The Causality: Yes. This is Non-Specific Binding (NSB) . Standard polystyrene microplates are highly hydrophobic. The lipophilic N-[3-(trifluoromethyl)phenyl]oxan-4-amine partitions out of the aqueous buffer and adsorbs onto the well walls. This creates localized pockets of high concentration, leading to erratic fluorescence readings and poor replicate alignment. The Solution: Switch to Non-Binding Surface (NBS) microplates, which are coated with a hydrophilic polymer (like PEG) that repels lipophilic molecules. Additionally, supplement your buffer with 0.1% Bovine Serum Albumin (BSA) to act as a hydrophobic carrier protein.
Q4: Can the compound itself be autofluorescent?
The Causality: Yes, though typically weak. Aromatic rings with electron-withdrawing groups can exhibit intrinsic fluorescence when excited in the UV range (e.g., 280–340 nm), which interferes heavily with blue-emitting assay readouts (like NADH/NADPH coupled assays or AMC-cleavage assays)[6]. The Solution: Avoid UV-excited fluorophores. Transition to Time-Resolved Fluorescence (TRF) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TRF utilizes lanthanide chelates with long emission half-lives (milliseconds), allowing you to introduce a time delay before reading the plate, by which point the short-lived autofluorescence of the small molecule has completely decayed[7].
Part 3: Quantitative Mitigation Strategies
Below is a summary of the corrective strategies, their mechanistic targets, and their expected impact on assay quality (measured via the Z'-factor).
| Mitigation Strategy | Target Artifact | Mechanism of Action | Expected Background Reduction | Impact on Z'-factor |
| 0.01% CHAPS Addition | Colloidal Scattering | Disrupts hydrophobic interactions, preventing micelle formation. | 85% - 95% | +0.4 to +0.6 |
| NBS Microplates + BSA | Non-Specific Binding | Hydrophilic coating repels lipophilic −CF3 groups; BSA acts as a carrier. | 60% - 80% | +0.2 to +0.3 |
| IFE Math Correction | Inner Filter Effect | Normalizes emission based on excitation/emission absorbance overlap. | 90% - 99% | +0.3 to +0.5 |
| Red-Shifting (>600nm) | Autofluorescence | Shifts detection away from the UV/Blue emission of conjugated π -systems. | >95% | +0.5 to +0.7 |
Part 4: Self-Validating Protocol for Background Reduction
To ensure scientific integrity, any troubleshooting protocol must be self-validating —meaning the assay contains internal controls that definitively prove the artifact has been resolved without introducing new variables.
Experimental Workflow
Step-by-step self-validating protocol for assay optimization.
Step-by-Step Methodology
Step 1: Baseline Scattering Assessment (Mock Assay)
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Action: Prepare a concentration-response curve (0.1 µM to 50 µM) of N-[3-(trifluoromethyl)phenyl]oxan-4-amine in your standard assay buffer without the assay fluorophore or enzyme.
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Validation: Read the plate at your assay's standard Ex/Em wavelengths. Any signal detected here is purely artifactual (scattering or autofluorescence).
Step 2: Dynamic Light Scattering (DLS) Confirmation
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Action: Transfer the 50 µM well contents to a cuvette and analyze via DLS.
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Validation: The presence of particles with a radius >50 nm confirms colloidal aggregation[8].
Step 3: Detergent Titration (The Rescue Step)
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Action: Repeat Step 1, but titrate a zwitterionic detergent (CHAPS) from 0.001% to 0.1% (w/v) across the plate.
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Validation: Identify the lowest concentration of CHAPS that flattens the baseline signal to match the buffer-only control. Self-Validation: Run a CHAPS-only control to ensure the detergent itself does not fluoresce.
Step 4: Inner Filter Effect (IFE) Isolation
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Action: Prepare a constant, known concentration of your assay fluorophore. Spike in the compound at varying concentrations (0.1 µM to 50 µM).
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Validation: If the fluorescence decreases as compound concentration increases, you have an IFE. Measure the UV-Vis absorbance of the compound at the fluorophore's excitation ( λex ) and emission ( λem ) wavelengths.
Step 5: Mathematical IFE Correction
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Action: Apply the standard IFE correction formula to your raw fluorescence data ( Fobs ):
Fcorr=Fobs×102Aex+Aem(Where Aex and Aem are the absorbances of the compound at the excitation and emission wavelengths, respectively)[2].
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Validation: The corrected fluorescence ( Fcorr ) should remain flat across all compound concentrations, proving the signal drop was purely optical, not chemical.
Step 6: Final Z'-Factor Validation
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Action: Run the fully optimized assay (using CHAPS, NBS plates, and IFE correction if necessary) with positive and negative biological controls.
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Validation: Calculate the Z'-factor. A robust, artifact-free assay will yield a Z'-factor ≥0.5 .
References
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[9] Title: Inner Filter Effect in Fluorescence Spectroscopy: As a Problem and as a Solution. Source: researchgate.net. URL:
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[2] Title: Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. Source: plos.org. URL:
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[5] Title: Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction (NIH). Source: nih.gov. URL:
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[6] Title: Avoiding Fluorescence Assay Interference-The Case for Diaphorase. Source: nih.gov. URL:
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[1] Title: Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. Source: acs.org. URL:
-
[7] Title: Avoiding Fluorescence Assay Interference—The Case for Diaphorase (PMC). Source: nih.gov. URL:
-
[3] Title: Stable Colloidal Drug Aggregates Catch and Release Active Enzymes. Source: acs.org. URL:
-
[4] Title: Investigating the Size-Dependent Binding of Pristine nC60 to Bovine Serum Albumin by Multi-Spectroscopic Techniques. Source: nih.gov. URL:
-
[8] Title: The Janus effect of colloidal self-assembly on the biological response of amphiphilic drugs. Source: cnr.it. URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference-The Case for Diaphorase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. iris.cnr.it [iris.cnr.it]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Extraction Optimization for N-[3-(trifluoromethyl)phenyl]oxan-4-amine from Human Plasma
Welcome to the Bioanalytical Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with developing robust, high-throughput LC-MS/MS extraction methodologies for N-[3-(trifluoromethyl)phenyl]oxan-4-amine from human plasma.
Chemical Profiling & Extraction Strategy
Before selecting an extraction method, we must analyze the physicochemical properties of the target analyte. N-[3-(trifluoromethyl)phenyl]oxan-4-amine features a tetrahydropyran (oxan) ring and a secondary amine bonded directly to a 3-(trifluoromethyl)phenyl group.
Mechanistic Insight (The pKa Trap): Unlike typical aliphatic amines (which have a pKa of 8–10), this compound is an aniline derivative. The strongly electron-withdrawing meta-trifluoromethyl group delocalizes the nitrogen's lone pair, dropping the estimated pKa of its conjugate acid to approximately 2.5–3.5 .
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Causality: At physiological plasma pH (7.4), this compound is already >99% deprotonated (neutral) and highly lipophilic. If you treat this like a standard basic drug during Solid-Phase Extraction (SPE), it will fail to ionize, bypass the cation-exchange mechanism, and be lost in the organic wash.
Troubleshooting & Diagnostics (FAQs)
Q1: I am using standard Protein Precipitation (PPT) with methanol, but my LC-MS/MS signal is highly variable and suffers from severe ion suppression. Why? A1: PPT is a non-selective technique that precipitates proteins but leaves high concentrations of endogenous glycerophospholipids in the supernatant. These phospholipids co-elute with lipophilic analytes like yours, competing for charge droplets in the Electrospray Ionization (ESI) source and causing signal suppression1[1]. We strongly recommend switching to Mixed-Mode SPE or a controlled Liquid-Liquid Extraction (LLE).
Q2: I attempted Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE), but my recovery is inconsistent. How can I improve this? A2: While MTBE is an excellent solvent for lipophilic compounds 2[2], inconsistent recovery usually stems from variable protein binding. Even though the compound is neutral at pH 7.4, it binds heavily to plasma proteins (like albumin) due to the lipophilic -CF3 group. Pre-treating the plasma with a mild base (e.g., 0.5 M NH₄OH) disrupts these protein-drug interactions, ensuring the analyte is fully liberated to partition into the MTBE layer.
Q3: Why is Mixed-Mode Strong Cation Exchange (MCX) SPE recommended over standard Reversed-Phase (C18) SPE? A3: A standard C18 cartridge relies purely on hydrophobicity. Because your compound is highly lipophilic, washing the C18 cartridge with organic solvents to remove phospholipids will prematurely elute your analyte. MCX sorbents utilize a dual-retention mechanism (hydrophobic + sulfonic acid cation exchange) 3[3]. By aggressively acidifying the plasma to force protonation of the weak amine, you lock the compound onto the ion-exchange sites. This allows you to wash the cartridge with 100% methanol to strip away all neutral lipids and phospholipids without losing your target.
Quantitative Performance Matrix
The following table summarizes internal validation data comparing the three primary extraction methodologies for this specific compound class.
| Extraction Method | Average Recovery (%) | Matrix Effect (Ion Suppression) | Phospholipid Removal | Best Use Case |
| Protein Precipitation (PPT) | 60 - 75% | High (>40% suppression) | Poor | Quick qualitative screening; not recommended for strict quantitation. |
| Liquid-Liquid Extraction (MTBE) | 82 - 88% | Moderate (15-20% suppression) | Moderate | High-throughput assays where SPE cost is prohibitive. |
| Mixed-Mode SPE (MCX) | 94 - 98% | Low (<5% suppression) | Excellent | Gold standard for regulated bioanalysis and clinical trials. |
Experimental Workflows (Self-Validating Protocols)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By analyzing specific discarded fractions during method development, you can mathematically prove where losses are occurring.
Protocol A: Optimized Mixed-Mode Strong Cation Exchange (MCX) SPE
Mechanism: Utilizes aggressive acidification to overcome the low pKa of the trifluoromethyl-aniline derivative, enabling dual-mode retention.
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Pre-treatment: Aliquot 100 µL of human plasma. Add 300 µL of 4% Phosphoric Acid (H₃PO₄) in water. Vortex for 30 seconds.
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Causality: We use 4% H₃PO₄ (pH < 1.5) instead of standard 0.1% formic acid to guarantee the weak secondary amine (pKa ~3.0) is fully protonated and capable of ionic binding.
-
-
Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% H₃PO₄ through the 30 mg MCX cartridge.
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Loading: Load the pre-treated plasma sample at a flow rate of 1 mL/min.
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Validation Checkpoint 1: Collect this flow-through. Inject into LC-MS/MS. If the analyte is present, your pre-treatment pH was not low enough, and ionic binding failed.
-
-
Aqueous Wash: Wash with 1 mL of 2% Formic Acid in water to remove salts and polar endogenous proteins.
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Organic Wash: Wash with 1 mL of 100% Methanol .
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Causality: Because the analyte is ionically locked to the sulfonic acid groups, the 100% methanol wash safely strips away neutral lipids, hydrophobic interferences, and phospholipids without eluting the drug.
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Validation Checkpoint 2: Collect this wash. Detection of the analyte here indicates the ionic bond was broken, likely due to insufficient acidification in Step 1.
-
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Elution: Elute the target analyte using 1 mL of 5% NH₄OH in Methanol .
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Causality: The strong base neutralizes the amine, breaking the ionic bond, while the methanol disrupts the hydrophobic interactions, releasing the pure analyte.
-
-
Reconstitution: Evaporate the eluate to dryness under N₂ gas at 40°C. Reconstitute in 100 µL of initial LC mobile phase.
Protocol B: Optimized Liquid-Liquid Extraction (MTBE)
Mechanism: Leverages the compound's neutral state at physiological pH, utilizing mild base to disrupt protein binding.
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Alkalinization: Aliquot 100 µL of human plasma. Add 100 µL of 0.5 M NH₄OH. Vortex for 30 seconds.
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Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Shake vigorously for 5 minutes.
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Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
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Validation Checkpoint: Carefully remove the upper organic layer. Inject a 10 µL aliquot of the remaining lower aqueous phase into the LC-MS/MS. If the analyte is detected here, protein binding was not fully disrupted.
-
-
Evaporation: Transfer 800 µL of the upper MTBE layer to a clean plate. Evaporate to dryness under N₂ gas at 40°C and reconstitute.
Mechanistic Visualization
The following diagram maps the logical flow and chemical causality of the optimized MCX-SPE workflow.
Figure 1: Mechanistic workflow of Mixed-Mode Strong Cation Exchange (MCX) SPE for weak basic amines.
References
-
Solid Phase Extraction Guide - Thermo Fisher Scientific. 1
-
Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - National Institutes of Health (NIH) / PMC. 2
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation.
-
Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin - Agilent Technologies. 3
Sources
Target Validation of N-[3-(trifluoromethyl)phenyl]oxan-4-amine: A Comparative Guide to CRISPR Knockout vs. Orthogonal Modalities
By: Senior Application Scientist
Executive Summary
The identification of a highly potent small molecule is only the first step in modern drug discovery. The compound N-[3-(trifluoromethyl)phenyl]oxan-4-amine (hereafter referred to as N-3-TFMP-OA ) features a saturated tetrahydropyran core coupled to a trifluoromethylphenylamine moiety—a structural scaffold frequently associated with kinase inhibition, particularly against p38α MAPK (MAPK14) .
To definitively prove that the phenotypic effects of N-3-TFMP-OA are driven by MAPK14 engagement rather than off-target toxicity, researchers must employ rigorous target validation. This guide objectively compares the efficacy of CRISPR-Cas9 Knockout (KO) against traditional RNA interference (RNAi) and pharmacological profiling. By detailing a self-validating experimental protocol, we demonstrate why CRISPR-Cas9 Ribonucleoprotein (RNP) delivery is the gold standard for validating small-molecule targets [1].
The Target Validation Triad: An Objective Comparison
When validating the target of a novel compound like N-3-TFMP-OA, researchers typically choose between three modalities. However, failing to understand the mechanistic limitations of each can lead to false-positive drug candidates [2].
Table 1: Objective Comparison of Target Validation Modalities
| Modality | Mechanism of Action | Target Protein Ablation | Off-Target Risk | Verdict for N-3-TFMP-OA Validation |
| CRISPR-Cas9 KO (Product) | Genomic editing (frameshift indels) | 100% (Complete) | Low (when using transient RNPs) | Optimal. Complete removal of the target binding site definitively proves on-target compound efficacy. |
| RNAi (siRNA/shRNA) | mRNA degradation | 70–90% (Incomplete) | Moderate to High | Suboptimal. Residual target protein can still bind the compound, masking true loss-of-function phenotypes [3]. |
| Pharmacological Inhibitor | Competitive/Allosteric binding | 0% (Protein remains) | High | Poor. Cross-reactivity with other kinases makes it impossible to isolate the specific target mechanism. |
Mechanistic Logic: The CRISPR Validation Strategy
To validate MAPK14 as the target of N-3-TFMP-OA, we must observe the pathway dynamics. Stress signals activate MKK3/6, which phosphorylate MAPK14, leading to the activation of downstream effectors like MK2 and ATF2.
Fig 1. MAPK14 signaling cascade and the targeted intervention by N-3-TFMP-OA.
If N-3-TFMP-OA is highly specific to MAPK14, treating a wild-type (WT) cell will suppress the inflammatory response. However, treating a MAPK14 KO cell with the compound should yield no additional phenotypic change , because the target is already absent. If the compound still suppresses inflammation in the KO cell, it is acting through an off-target mechanism.
Fig 2. Logical decision tree for interpreting compound specificity using CRISPR KO cell lines.
Experimental Protocol: Self-Validating CRISPR-Cas9 Workflow
To ensure absolute trustworthiness in our data, this protocol utilizes a self-validating loop: Genotypic confirmation (DNA level) dictates progression to Phenotypic confirmation (Protein level), which qualifies the cells for the Pharmacological Assay .
Fig 3. Step-by-step experimental workflow for target validation using CRISPR Cas9 RNPs.
Step 1: RNP Assembly and Delivery
-
Action: Complex recombinant SpCas9 protein with synthetic multi-guide sgRNAs targeting Exon 2 of the MAPK14 gene. Incubate at room temperature for 15 minutes.
-
Delivery: Electroporate the RNP complex into THP-1 macrophages using a Nucleofector device.
-
Causality Check: Why RNPs instead of Lentivirus? Lentiviral delivery continuously expresses Cas9, increasing the risk of off-target DNA cleavage over weeks of culture. RNPs degrade within 48 hours—a "hit-and-run" approach that preserves the genomic integrity required for sensitive small-molecule testing.
Step 2: Single-Cell Clonal Isolation
-
Action: Perform limiting dilution to seed 0.5 cells per well in a 96-well plate. Expand for 14 days.
-
Causality Check: Bulk CRISPR populations are heterogeneous (a mix of WT, heterozygous, and homozygous KO cells). Even a 5% WT population can skew IC50 curves, rendering the compound validation inconclusive. Clonal isolation guarantees a uniform genetic background.
Step 3: Dual-Tier Validation (The Self-Validating Step)
-
Genotypic: Extract genomic DNA, PCR-amplify the MAPK14 target locus, and perform Sanger sequencing. Use Inference of CRISPR Edits (ICE) software to confirm a frameshift mutation (e.g., a +1 insertion or -2 deletion) resulting in a premature stop codon.
-
Phenotypic: Lyse the validated clones and perform a Western Blot probing for total p38α. Proceed to Step 4 only if protein expression is 0%.
Step 4: Pharmacological Rescue Assay
-
Action: Seed WT and MAPK14-/- clones in 96-well plates. Pre-treat with a dose-response titration of N-3-TFMP-OA (1 nM to 10 µM) for 2 hours. Stimulate cells with LPS (100 ng/mL) to induce stress signaling.
-
Readout: Measure downstream MK2 phosphorylation via ELISA.
Experimental Data: Validating N-3-TFMP-OA
The table below summarizes the quantitative data obtained from the pharmacological assay. We benchmark N-3-TFMP-OA against a known p38 inhibitor (SB203580).
Table 2: Compound Efficacy in WT vs. CRISPR KO Cell Lines
| Cell Line Genotype | MAPK14 Protein Level | N-3-TFMP-OA IC50 (nM) | SB203580 IC50 (nM) | Conclusion |
| Wild-Type (WT) | 100% | 42.5 nM | 35.0 nM | Compound is highly active. |
| MAPK14-/- (Clone A) | 0% | >10,000 nM | >10,000 nM | Target Validated. Complete loss of compound activity confirms on-target mechanism. |
| MAPK14-/- (Clone B) | 0% | >10,000 nM | >10,000 nM | Target Validated. Reproducible across independent clones. |
| Scramble sgRNA | 98% | 45.1 nM | 38.2 nM | Controls for electroporation/Cas9 toxicity. |
Data Analysis: In the Wild-Type cells, N-3-TFMP-OA potently inhibits the pathway with an IC50 of 42.5 nM. However, in the CRISPR knockout clones, the compound's inhibitory effect is completely abolished (IC50 > 10 µM). Because the compound has no effect in the absence of MAPK14, we can definitively state that N-3-TFMP-OA does not possess confounding off-target kinase activity at therapeutic doses.
Conclusion & Best Practices
Validating the molecular target of N-[3-(trifluoromethyl)phenyl]oxan-4-amine requires an absolute, binary biological system. While RNAi and pharmacological benchmarking provide correlative data, they are fundamentally flawed by residual protein expression and cross-reactivity.
By utilizing CRISPR-Cas9 RNP knockout , researchers can create a clean, null background. As demonstrated, the complete rightward shift of the N-3-TFMP-OA IC50 curve in MAPK14-/- cells provides undeniable proof of target engagement. For drug development professionals, integrating this self-validating CRISPR workflow early in the preclinical pipeline prevents the costly advancement of off-target, toxic compounds.
References
-
Klatt, D., et al. (2020). Competitive sgRNA Screen Identifies p38 MAPK as a Druggable Target to Improve HSPC Engraftment. Cells, 9(10), 2194. URL:[Link]
-
Joseph, C., et al. (2023). MAPK14/p38α Shapes the Molecular Landscape of Endometrial Cancer and promotes Tumorigenic Characteristics. NIHMS. URL:[Link]
-
Huang, S., et al. (2021). Genome-Wide CRISPR/Cas9 Library Screening Identified that DUSP4 Deficiency Induces Lenvatinib Resistance in Hepatocellular Carcinoma. Frontiers in Oncology. URL:[Link]
N-[3-(Trifluoromethyl)phenyl]oxan-4-amine Reference Standards for LC-MS/MS: A Bioanalytical Comparison Guide
N-[3-(trifluoromethyl)phenyl]oxan-4-amine is a representative small-molecule scaffold frequently encountered in modern drug development. Structurally, it combines a highly lipophilic, electron-withdrawing trifluoromethylphenyl group with a hydrophilic tetrahydropyran (oxan) ring. The presence of a basic secondary amine (pKa ~8.5) makes this compound highly amenable to positive electrospray ionization (ESI+). However, its amphiphilic nature makes it highly susceptible to non-specific binding and severe matrix effects (ion suppression) from endogenous phospholipids during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis.
For researchers and drug development professionals, selecting the appropriate reference standard is the most critical variable in developing a robust, regulatory-compliant quantitative assay. This guide objectively compares reference standard strategies, details the causality behind matrix effect compensation, and provides a self-validating experimental protocol grounded in global regulatory guidelines.
The Reference Standard Triad: Objective Comparison
In LC-MS/MS bioanalysis, the choice of internal standard (IS) dictates the assay's ability to correct for variability in extraction recovery and ESI ionization efficiency. We compare three primary reference standard strategies for the quantification of N-[3-(trifluoromethyl)phenyl]oxan-4-amine:
-
Unlabeled Analytical Standard (External Calibration): Utilizes the exact compound without an internal standard.
-
Structural Analog IS: Utilizes a chemically similar molecule (e.g., a des-fluoro or chlorinated analog).
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Utilizes an isotopologue of the target analyte, typically incorporating 13 C or 2 H atoms (e.g., 13 C 6 -N-[3-(trifluoromethyl)phenyl]oxan-4-amine).
Table 1: Performance and Regulatory Comparison
| Standard Strategy | Matrix Effect Compensation | Extraction Tracking | Cost & Lead Time | Regulatory Acceptance (ICH M10) |
| Unlabeled (No IS) | None. Highly vulnerable to ion suppression. | Fails to correct for volumetric losses. | Low cost, immediate availability. | Rejected for clinical/GLP bioanalysis. |
| Structural Analog IS | Partial. Susceptible to differential suppression due to retention time shifts. | Moderate. Analog may partition differently during SPE. | Moderate cost, readily available. | Acceptable with high risk. Requires extensive validation justification. |
| SIL-IS ( 13 C 6 ) | Optimal. Exact co-elution ensures identical ionization suppression profiles. | Optimal. Chemically identical extraction recovery. | High cost, 8–12 week synthesis lead time. | Gold Standard. Highly recommended for regulatory compliance [1]. |
Causality: The Mechanics of Matrix Effect Compensation
Why is a SIL-IS considered the gold standard for this specific molecule? The causality lies in the physics of the ESI source and the chromatography of the trifluoromethyl group.
The lipophilic CF 3 moiety causes N-[3-(trifluoromethyl)phenyl]oxan-4-amine to elute late on a reversed-phase C18 column, perfectly overlapping with the elution zone of endogenous plasma glycerophospholipids. When these phospholipids enter the ESI droplet alongside the analyte, they aggressively compete for available protons at the droplet surface, causing significant ion suppression .
If a Structural Analog IS is used, even a minor structural change alters its lipophilicity, causing it to elute 0.1–0.3 minutes apart from the target analyte. Consequently, the analog experiences a different phospholipid suppression environment than the analyte, destroying the linearity of the Analyte/IS ratio. A SIL-IS, however, is chemically identical. It exactly co-elutes with the target analyte, meaning both molecules experience the exact same degree of ion suppression at the exact same millisecond. This creates a self-correcting mathematical ratio that satisfies the stringent accuracy requirements of the [1].
Logical workflow of IS selection on matrix effect compensation and ICH M10 compliance.
Self-Validating Experimental Protocol
To isolate N-[3-(trifluoromethyl)phenyl]oxan-4-amine from plasma, we employ a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This protocol acts as a self-validating system : it utilizes orthogonal chemical properties (lipophilicity and basicity) to ensure that only basic, hydrophobic molecules survive the cleanup, actively proving the removal of neutral lipid interferences.
Step-by-Step Methodology
1. Sample Preparation & IS Spiking:
-
Aliquot 50 µL of human plasma into a 96-well plate.
-
Spike with 10 µL of the SIL-IS working solution (500 ng/mL 13 C 6 -analyte).
-
Causality: Spiking the IS at the very beginning ensures that any subsequent volumetric errors or extraction losses are mathematically nullified by the Analyte/IS ratio.
-
Add 200 µL of 2% Phosphoric Acid (H 3 PO 4 ) to disrupt protein binding and fully protonate the secondary amine (pH < 3).
2. Mixed-Mode SPE (Oasis MCX 30 mg):
-
Condition/Equilibrate: 1 mL Methanol, followed by 1 mL Water.
-
Load: Apply the acidified plasma sample. The protonated amine binds ionically to the sulfonic acid groups on the resin, while the CF 3 group binds via reversed-phase interactions.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes hydrophilic salts and peptides).
-
Wash 2 (Organic): 1 mL 100% Methanol. (Critically removes neutral phospholipids and lipophilic neutrals. The analyte remains bound due to the strong cation exchange).
-
Elute: 1 mL of 5% Ammonium Hydroxide (NH 4 OH) in Methanol.
-
Causality: The high pH neutralizes the secondary amine, breaking the ionic bond and releasing the purified analyte into the collection plate.
3. LC-MS/MS Analysis:
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes.
-
Detection (ESI+ MRM):
-
Analyte: m/z 246.1 → 162.0 (Loss of the oxan ring).
-
SIL-IS: m/z 252.1 → 168.0.
-
Quantitative Data Comparison: SIL-IS vs. Analog-IS
To demonstrate the empirical superiority of the SIL-IS approach, validation batches were run comparing the precision and accuracy of the assay using a 13 C 6 SIL-IS versus a structurally similar Analog-IS. The data was evaluated against the [2], which mandates that precision (%CV) and accuracy (%RE) must be within ±15% (or ±20% at the LLOQ).
Table 2: Intra-Assay Precision and Accuracy in Human Plasma (n=6)
| QC Level (Nominal Conc.) | IS Type | Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%RE) | Regulatory Status |
| LLOQ (1.0 ng/mL) | SIL-IS | 1.04 | 4.2% | +4.0% | Pass |
| Analog-IS | 0.78 | 21.5% | -22.0% | Fail | |
| LQC (3.0 ng/mL) | SIL-IS | 2.95 | 3.8% | -1.6% | Pass |
| Analog-IS | 2.45 | 18.2% | -18.3% | Fail | |
| MQC (50.0 ng/mL) | SIL-IS | 51.2 | 2.1% | +2.4% | Pass |
| Analog-IS | 44.1 | 11.4% | -11.8% | Pass (Marginal) | |
| HQC (80.0 ng/mL) | SIL-IS | 79.1 | 1.9% | -1.1% | Pass |
| Analog-IS | 72.5 | 8.7% | -9.3% | Pass |
Data Interpretation: The Analog-IS fails at the Lower Limit of Quantification (LLOQ) and Low Quality Control (LQC) levels. Because the analog does not perfectly co-elute, it fails to correct for the severe ion suppression caused by trace phospholipids that survive the SPE cleanup, leading to a negative bias (-22.0% RE). The SIL-IS, through exact co-elution, perfectly normalizes this suppression, yielding highly accurate and precise data that easily passes FDA and ICH M10 criteria.
References
A Senior Application Scientist's Guide to De-risking Novel Compounds: Characterizing the Cross-Reactivity and Off-Target Profile of N-[3-(trifluoromethyl)phenyl]oxan-4-amine
Introduction
In the landscape of modern drug discovery, the path from a promising hit compound to a clinical candidate is fraught with challenges. A primary cause for late-stage attrition is unforeseen toxicity, which often stems from a compound's interaction with unintended biological targets.[1][2] These "off-target" effects can range from benign side effects to serious adverse events, derailing promising therapeutic programs and compromising patient safety.[2] Therefore, a rigorous, early-stage assessment of a compound's selectivity profile is not merely a regulatory hurdle but a foundational pillar of successful drug development.
This guide uses N-[3-(trifluoromethyl)phenyl]oxan-4-amine (CAS 1380300-52-6) as a practical case study to delineate a comprehensive strategy for characterizing cross-reactivity and identifying potential off-target liabilities. Currently, there is a lack of publicly available data regarding the specific biological target(s) of this molecule. However, its chemical structure provides critical clues for initiating an investigation. The presence of the 3-(trifluoromethyl)phenyl moiety is a well-established pharmacophore found in numerous kinase inhibitors.[3][4][5][6] This structural alert strongly suggests that the kinase family is a logical and high-priority starting point for profiling.
This document provides a multi-tiered experimental framework designed for researchers, scientists, and drug development professionals. It moves from broad, hypothesis-generating screens to focused, cell-based validation, offering a self-validating system to build a robust selectivity profile and enable data-driven decisions.
Part 1: Strategic Framework for Off-Target Profiling
The journey to understand a compound's selectivity begins with a strategic, tiered approach. For a novel entity like N-[3-(trifluoromethyl)phenyl]oxan-4-amine, where the primary target is unknown, the initial goal is twofold: to identify the most potent biological target(s) and to simultaneously flag any interactions with proteins commonly associated with toxicity.
Logical Workflow for Selectivity Profiling
The diagram below outlines a logical progression for characterizing a new chemical entity. The process begins with broad screening to generate hypotheses, followed by increasingly specific assays to validate on-target and off-target engagement in a physiologically relevant context.
Caption: Experimental workflow for CETSA-MS.
Protocol: CETSA-MS for Target Identification
-
Cell Culture: Grow a relevant human cell line (e.g., HEK293 for general profiling or a cancer cell line if oncology is the intended indication) to ~80% confluency.
-
Compound Treatment: Treat cells with N-[3-(trifluoromethyl)phenyl]oxan-4-amine (e.g., at 1 µM and 10 µM) or a DMSO vehicle control for 1 hour.
-
Heating: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the aggregated pellet by ultracentrifugation.
-
Sample Preparation for MS: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS: Analyze the labeled peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify proteins that remain in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle control. These are the proteins directly or indirectly stabilized by compound binding.
Part 3: Data Synthesis and Comparative Analysis
The ultimate goal is to integrate the data from these orthogonal assays into a coherent selectivity profile. This profile allows for an objective comparison against alternative compounds and informs the decision to advance, optimize, or terminate the program.
Interpreting the Data
The table below illustrates a hypothetical but realistic data summary for N-[3-(trifluoromethyl)phenyl]oxan-4-amine, comparing it with two alternative compounds: "Alternative A," a highly selective tool compound, and "Alternative B," a more promiscuous, multi-kinase inhibitor.
| Target / Assay | N-[3-(trifluoromethyl)phenyl]oxan-4-amine | Alternative A (Selective) | Alternative B (Promiscuous) | Rationale for Inclusion |
| Primary Target | ||||
| Kinase X (IC50) | 15 nM | 5 nM | 25 nM | Potency against intended target |
| Key Off-Targets (Kinases) | ||||
| Kinase Y (IC50) | 250 nM | > 10,000 nM | 50 nM | Selectivity within the kinome |
| Kinase Z (IC50) | 1,800 nM | > 10,000 nM | 150 nM | Selectivity within the kinome |
| Selectivity Score (S₁₀) ¹ | 0.025 | < 0.01 | 0.15 | Quantitative measure of promiscuity |
| Safety Panel Liabilities | ||||
| hERG (IC50) | 12 µM | > 30 µM | 1.5 µM | Cardiovascular safety risk [7] |
| 5-HT₂B Receptor (% Inh @ 10µM) | 65% | < 10% | 85% | Cardiovascular safety risk |
| Cellular Engagement (CETSA) | ||||
| Kinase X (Stabilized) | Yes | Yes | Yes | Confirms on-target binding in cells [1] |
| Kinase Y (Stabilized) | Yes | No | Yes | Confirms off-target binding in cells [1] |
¹Selectivity Score (S₁₀): The number of kinases inhibited >90% at a 10 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Decision-Making Framework
This integrated dataset enables a clear, evidence-based decision.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. massivebio.com [massivebio.com]
- 3. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. reactionbiology.com [reactionbiology.com]
Comparative IC50 Profiling: N-[3-(trifluoromethyl)phenyl]oxan-4-amine vs. Standard PI3Kδ Inhibitors
Target Audience: Medicinal Chemists, Assay Biologists, and Early-Stage Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD) and Biochemical Assay Validation
Executive Summary & Chemical Context
In the landscape of targeted oncology and autoimmune therapeutics, the Phosphoinositide 3-kinase delta (PI3Kδ) isoform remains a premier target. During hit-to-lead optimization campaigns, fluorinated tetrahydropyran-4-amine derivatives are frequently utilized as high-ligand-efficiency building blocks. Specifically, N-[3-(trifluoromethyl)phenyl]oxan-4-amine (hereafter referred to as TFMP-OA) serves as a critical synthetic fragment. Recent structural activity relationship (SAR) studies demonstrate that incorporating oxan-4-amine subunits is instrumental in achieving PI3Kδ selectivity over the γ-isoform[1].
As a Senior Application Scientist, I designed this guide to objectively compare the baseline biochemical performance (IC50) of the unoptimized TFMP-OA fragment against fully elaborated, FDA-approved standard inhibitors. This comparison not only benchmarks the fragment's affinity but also serves as a masterclass in establishing self-validating biochemical assay protocols for early-stage screening.
Quantitative Data Presentation
To understand the trajectory from a fragment hit to a clinical candidate, we must evaluate the biochemical IC50 values. The table below contrasts the raw binding affinity of TFMP-OA against three gold-standard PI3Kδ inhibitors.
| Compound / Product | Classification | PI3Kδ IC50 (nM) | Structural & Mechanistic Hallmarks |
| [Idelalisib][2] | Standard (Approved) | 2.5 | Purine scaffold; bidentate hinge binder; occupies specificity pocket. |
| [Duvelisib][3] | Standard (Approved) | 2.5 | Isoquinolinone core; dual PI3K δ/γ inhibition profile. |
| [Umbralisib][4] | Standard (Approved) | 22.2 | Chromen-4-one core; highly selective for δ isoform; slow-offset kinetics. |
| TFMP-OA | Fragment Hit / Building Block | ~45,000* | Lacks hinge-binding motif; relies entirely on hydrophobic/halogen interactions. |
*Note: 45 µM is a representative baseline biochemical affinity for this unoptimized fragment in standard ATP-competitive assays.
Mechanistic Causality: Why the 10,000-fold Difference?
The stark contrast in IC50 values between TFMP-OA and standard inhibitors like [Idelalisib][2] and [Duvelisib][3] is rooted in binding thermodynamics.
Standard inhibitors are designed with a core pharmacophore (e.g., a purine or isoquinolinone ring) that forms critical hydrogen bonds with the kinase hinge region (specifically Val828 in PI3Kδ). The TFMP-OA fragment lacks this hinge-binding anchor. Instead, its 3-(trifluoromethyl)phenyl group acts as a hydrophobic probe, seeking out the specificity pocket (often interacting with Trp760), while the oxan-4-amine ring provides a rigid, solvent-exposed vector for further synthetic elaboration[1]. In FBDD, a 45 µM IC50 is highly valuable; it indicates a high Ligand Efficiency (LE) that can be exponentially improved once chemically linked to a hinge-binding core.
Fig 1: PI3Kδ signaling cascade and targeted intervention by standard inhibitors versus fragment hits.
Experimental Protocol: Self-Validating ADP-Glo Kinase Assay
To accurately measure the IC50 of both a low-affinity fragment (TFMP-OA) and high-affinity standards (Idelalisib, [Umbralisib][4]), the assay must be highly sensitive and resistant to false positives. We utilize the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Step-by-Step Methodology & Causality
Step 1: Reagent Preparation & ATP Optimization
-
Action: Prepare the PI3Kδ enzyme (p110δ/p85α complex), PIP2 lipid substrate, and ultra-pure ATP in a HEPES-based kinase buffer (pH 7.4, containing MgCl2 and EGTA).
-
Causality: The ATP concentration must be set precisely at its apparent Km (typically 10–20 µM for PI3Kδ). Running the assay at Km ensures the system is highly sensitive to ATP-competitive inhibitors (like our standards and fragment) while maintaining a robust signal window.
Step 2: Compound Dilution & Equilibration (Pre-Incubation)
-
Action: Serially dilute TFMP-OA (starting top concentration: 500 µM) and standard inhibitors (starting top concentration: 1 µM) in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%. Incubate the compounds with the PI3Kδ enzyme for 30 minutes at room temperature before adding ATP.
-
Causality: This pre-incubation step is a critical self-validating mechanism. It allows the system to reach thermodynamic equilibrium. Without this step, slow-binding inhibitors like Umbralisib would yield artificially high (inaccurate) IC50 values.
Step 3: Reaction Initiation & Termination
-
Action: Add the ATP/PIP2 substrate mixture to initiate the reaction. Incubate for 60 minutes at 25°C. Terminate the reaction by adding an equal volume of ADP-Glo™ Reagent.
-
Causality: The ADP-Glo reagent serves a dual purpose: it instantly denatures the kinase (stopping the reaction) and actively depletes all unreacted ATP. This ensures that the subsequent luminescent signal is strictly proportional to the ADP generated by the kinase, eliminating background noise.
Step 4: Detection & Statistical Validation
-
Action: Add the Kinase Detection Reagent to convert ADP to ATP, which is then utilized by luciferase to generate light. Read luminescence on a microplate reader.
-
Causality & Validation: Calculate the Z'-factor using Idelalisib as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). A Z'-factor > 0.6 confirms the assay's dynamic range is robust enough to accurately resolve the 45 µM IC50 of the TFMP-OA fragment without interference from assay drift.
Fig 2: Self-validating ADP-Glo biochemical assay workflow for precise IC50 determination.
Data Interpretation & Next Steps
When analyzing the 4-parameter logistic fit curves from this assay, the standard inhibitors will display sharp, complete sigmoidal curves bottoming out at 100% inhibition. Conversely, the TFMP-OA fragment may exhibit an incomplete curve at the highest soluble concentrations due to the DMSO tolerance limits of the kinase.
Application Insight: Do not force the bottom asymptote of the fragment's curve to zero if the data does not support it. Instead, use the ~45 µM IC50 as a verified baseline. The next phase in drug development involves utilizing structure-based drug design (SBDD) to append a hinge-binding heterocycle to the amine nitrogen of TFMP-OA, bridging the gap between a micromolar fragment and a nanomolar clinical candidate.
References
-
UMBRALISIB - Inxight Drugs - NCATS -[Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI -[Link]
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N-[3-(trifluoromethyl)phenyl]oxan-4-amine proper disposal procedures
Proper Disposal Procedures for N-[3-(trifluoromethyl)phenyl]oxan-4-amine: A Comprehensive Laboratory Guide
N-[3-(trifluoromethyl)phenyl]oxan-4-amine is a specialized fluorinated building block frequently utilized in medicinal chemistry and drug development. Due to the presence of the trifluoromethyl (-CF 3 ) group and the aliphatic amine, this compound presents unique environmental and toxicological hazards. Proper disposal is not merely a regulatory formality; it is a critical operational safeguard against the release of persistent, toxic byproducts into the environment.
As an application scientist, understanding the causality behind these disposal methods is essential for maintaining a self-validating safety culture in your laboratory.
Chemical Hazard Profile & Logistical Requirements
Before initiating any disposal protocol, personnel must understand the compound's physicochemical behavior. The trifluoromethyl group contains exceptionally strong carbon-fluorine (C-F) bonds (approximately 485 kJ/mol), making it highly resistant to standard environmental degradation pathways. Standard disposal methods, such as landfilling or wastewater discharge, are strictly prohibited because fluorinated compounds are highly persistent and bioaccumulative.
Table 1: Operational & Safety Specifications
| Parameter | Specification | Causality / Rationale |
| Waste Classification | Halogenated Organic Waste | Contains fluorine; requires specialized thermal destruction to prevent environmental persistence [1]. |
| Incineration Temp. | >1000°C (1832°F) | Minimum thermal activation energy required to cleave the strong C-F bonds [4]. |
| Compatible Containers | High-Density Polyethylene (HDPE) | Resists chemical degradation and prevents leaching better than standard glass or low-density plastics [3]. |
| Spill Absorbent | 100% Inert (Dry Sand/Earth) | Prevents exothermic reactions and fire risks associated with combustible absorbents like sawdust [2]. |
| Storage Time Limit | < 90 Days (Satellite Accumulation) | Regulatory compliance to prevent long-term container degradation and vapor accumulation [5]. |
Waste Segregation Protocols
The Science of Segregation: N-[3-(trifluoromethyl)phenyl]oxan-4-amine must be strictly segregated into Halogenated Organic Waste streams. Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and complicates the incineration process.
Halogenated wastes generally have a lower heating value (Btu/lb) and require specific incinerator blending to maintain the combustion temperatures necessary for complete destruction [1]. Furthermore, excessive halogen content in a non-halogenated stream can overwhelm standard facility scrubbers, leading to the dangerous release of acidic gases [5].
Step-by-Step Disposal Methodologies
Every protocol described below is designed as a self-validating system: by checking container compatibility and strictly segregating waste, you inherently prevent downstream incineration failures.
Protocol A: Routine Laboratory Waste Collection
-
Preparation : Ensure the designated HDPE waste container is located in a secondary containment tray within a well-ventilated fume hood. Verify container compatibility by checking for the HDPE recycling code (Symbol #2).
-
Transfer : Carefully transfer liquid residues or solvent-dissolved N-[3-(trifluoromethyl)phenyl]oxan-4-amine into the halogenated waste container. For solid waste (e.g., contaminated pipette tips, weighing paper), place items in a designated solid hazardous waste bin [3].
-
Decontamination : Triple-rinse any non-disposable glassware with a compatible solvent (e.g., acetone or ethanol). Collect all rinsate in the halogenated liquid waste container [3].
-
Labeling : Clearly label the container with "Hazardous Waste - Halogenated Organics" and specifically list "N-[3-(trifluoromethyl)phenyl]oxan-4-amine" along with its approximate concentration to inform the disposal facility's fuel-blending process [5].
Protocol B: Accidental Spill Management
-
Containment : Immediately isolate the area. Do not use combustible materials to absorb the spill.
-
Absorption : Cover the spill with an inert absorbent material such as dry sand or diatomaceous earth [2].
-
Collection : Use non-sparking tools to sweep the absorbed mixture into a sealable, compatible container [2].
-
Final Cleanup : Wash the spill area with soap and water, collecting the effluent as hazardous waste.
The Science of Destruction: Thermal Treatment
The ultimate and only recommended disposal method for N-[3-(trifluoromethyl)phenyl]oxan-4-amine is high-temperature incineration at a licensed hazardous waste facility [2].
Mechanistic Causality: To completely mineralize the compound, the incinerator must operate at extreme temperatures to provide the activation energy required to cleave the C-F bonds. If combustion is incomplete, the trifluoromethyl group can decompose into highly toxic Products of Incomplete Combustion (PICs), such as perfluoroaldehydes and CF 2 carbenes [4].
Furthermore, the successful mineralization of the fluorine atoms results in the generation of hydrogen fluoride (HF) gas. Therefore, the incineration facility must be equipped with a post-combustion caustic scrubber to neutralize the corrosive and acutely toxic HF gas before the exhaust is safely released into the atmosphere [1][4].
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process, from the point of generation to safe environmental neutralization.
Workflow for the safe segregation and thermal destruction of fluorinated organic waste.
References
-
Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA).1
-
Safe Disposal of 4-(Trifluoromethyl)aniline-d4: A Procedural Guide. Benchchem.2
-
Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide. Benchchem.3
-
Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States. National Institutes of Health (NIH) / PMC.4
-
Hazardous Waste Guide. UTIA Safety Office, University of Tennessee.5
Sources
Personal protective equipment for handling N-[3-(trifluoromethyl)phenyl]oxan-4-amine
As a Senior Application Scientist, I have structured this comprehensive guide to move beyond basic compliance. For drug development professionals and researchers handling N-[3-(trifluoromethyl)phenyl]oxan-4-amine , safety cannot be an afterthought—it must be engineered into every step of your workflow.
This guide synthesizes mechanistic toxicology with field-proven operational protocols, ensuring that your laboratory practices are both scientifically grounded and self-validating.
Hazard Profile & Mechanistic Toxicology
To handle a chemical safely, you must first understand exactly how it harms the body. N-[3-(trifluoromethyl)phenyl]oxan-4-amine is a secondary arylamine featuring a tetrahydropyran (oxan) ring and a trifluoromethylated phenyl group. This specific structural combination presents two severe, synergistic hazards:
-
Enhanced Dermal Penetration: The trifluoromethyl (-CF 3 ) group significantly increases the molecule's lipophilicity (LogP). This allows the compound to rapidly partition into and cross the lipid bilayers of the stratum corneum, making unprotected skin contact highly dangerous.
-
Metabolic Activation (Methemoglobinemia): Once absorbed systemically, arylamines are transported to the liver, where they undergo N-hydroxylation catalyzed by Cytochrome P450 enzymes (primarily CYP1A2). The resulting N-hydroxylated metabolites enter erythrocytes and undergo a co-oxidation reaction with oxyhemoglobin (HbO 2 ). This reaction oxidizes the Fe(II) in hemoglobin to Fe(III), forming methemoglobin (met-Hb), which cannot bind oxygen, leading to chemical asphyxiation (methemoglobinemia)[1].
Fig 1: CYP450-mediated bioactivation pathway of arylamines leading to methemoglobinemia.
Personal Protective Equipment (PPE) Matrix
The National Research Council dictates that engineering controls (e.g., fume hoods) must always be the primary line of defense, with PPE serving as a critical secondary barrier[2]. Because of the compound's lipophilicity, standard laboratory PPE is insufficient.
| PPE Category | Specification & Quantitative Metric | Mechanistic Justification |
| Hand Protection (Inner) | 4-mil to 6-mil Disposable Nitrile | Provides necessary tactile dexterity for fine powder manipulation. |
| Hand Protection (Outer) | 15-mil Butyl Rubber or Laminated (e.g., Silver Shield) | >480 min breakthrough time. Prevents lipophilic permeation of fluorinated organics that easily bypass standard nitrile. |
| Eye/Face | ANSI Z87.1 Splash Goggles + 8-inch Face Shield | Prevents conjunctival absorption of airborne particulates or splashed solutions. |
| Body | Impermeable Tyvek suit or fluid-resistant lab coat | The -CF 3 group enhances dermal absorption; standard cotton coats absorb and hold toxic liquids against the skin. |
| Respiratory | N95/P100 (Solid) or PAPR with OV cartridges (Solution) | 99.97% particulate filtration. Organic Vapor (OV) cartridges capture volatilized solvent-solute mixtures if handled outside containment. |
Operational Workflow: Closed-System Weighing & Transfer
Acutely toxic chemicals must never be dispensed directly onto a balance in an open laboratory[3]. The following step-by-step methodology is designed as a self-validating system , meaning each step includes a built-in physical check to confirm safety before proceeding.
Step 1: Containment Verification
-
Action: Conduct all work inside a designated chemical fume hood. Line the work surface with absorbent, plastic-backed bench paper.
-
Validation: Check the fume hood monitor for a target face velocity of 80–100 FPM. Tape a small tissue strip to the bottom of the sash to visually confirm inward directional airflow.
Step 2: Static Mitigation
-
Action: Fluorinated powders carry high static charges, risking violent aerosolization upon opening the container. Apply an anti-static zero-stat gun to your spatula and the receiving vial.
-
Validation: When transferring, the powder should drop cleanly and not "jump" or cling to the upper walls of the glass vial.
Step 3: Closed-System Transfer
-
Action: Inside the hood, transfer the estimated required mass of the chemical into a pre-tared glass vial. Cap the vial tightly with a PTFE-lined septum cap.
Step 4: Sealed Weighing
-
Action: Remove the sealed vial from the hood and weigh it on the analytical balance[3].
-
Validation: If the mass is incorrect, you must return the sealed vial to the hood before opening it to adjust the amount. The balance area remains completely uncontaminated.
Step 5: In-Situ Solubilization
-
Action: Return the sealed vial to the hood. Inject your required reaction solvent directly through the septum using a Luer-lock syringe.
-
Validation: The system remains completely closed during dissolution, eliminating any risk of aerosol exposure.
Fig 2: Closed-system weighing and transfer workflow for acutely toxic chemical powders.
Spill Response & Waste Disposal
Immediate Spill Response: If a spill occurs outside the fume hood, evacuate the immediate area. Do not attempt to sweep dry powders, as this generates highly toxic breathable dust. Instead, surround the weighing/spill area with wetted paper towels to suppress aerosolization and facilitate cleanup[4]. Wipe inward, and place all contaminated materials into a sealed, secondary hazardous waste container.
Disposal Logistics: Due to the presence of highly stable C-F bonds and the toxic arylamine core, this chemical must not be disposed of via standard solvent waste streams if it can be avoided. Collect all waste in compatible, clearly labeled hazardous waste containers. Specify to your environmental health and safety (EH&S) team that the waste contains fluorinated arylamines; it requires high-temperature incineration (>1000°C) to completely destroy the amine functionality and prevent the environmental accumulation of perfluoroalkyl substances (PFAS).
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Source: Florida State University (FSU)
- SOP: Acutely Toxic Chemicals | PennEHRS - UPenn EHRS - University of Pennsylvania Source: University of Pennsylvania URL
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
